Product packaging for 1-(4-Fluorophenyl)biguanide hydrochloride(Cat. No.:CAS No. 16018-83-0)

1-(4-Fluorophenyl)biguanide hydrochloride

Cat. No.: B102265
CAS No.: 16018-83-0
M. Wt: 231.66 g/mol
InChI Key: HBYJTLZNKNUTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Fluorophenyl)biguanide hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN5 and its molecular weight is 231.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClFN5 B102265 1-(4-Fluorophenyl)biguanide hydrochloride CAS No. 16018-83-0

Properties

IUPAC Name

1-(diaminomethylidene)-2-(4-fluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJTLZNKNUTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166827
Record name Biguanide, 1-(p-fluorophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-83-0
Record name Imidodicarbonimidic diamide, N-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16018-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biguanide, 1-(p-fluorophenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)biguanide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(4-Fluorophenyl)biguanide hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and insights into its mechanism of action.

Core Chemical Properties

This compound is a white crystalline solid.[1] Its fundamental chemical properties are summarized in the table below, providing a foundational understanding of the molecule.[2][3][4][5][6][7][8]

PropertyValueReference(s)
CAS Number 16018-83-0[4][5][6][7]
Molecular Formula C₈H₁₁ClFN₅[2][5][6]
Molecular Weight 231.66 g/mol [2][4][5][6]
Melting Point 250-254 °C[8]
Appearance White crystalline solid[1]
Purity ≥98%[5]
Storage Sealed in dry, 2-8°C[5]

Computed Physicochemical Properties:

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 97.78 Ų[5]
LogP 1.07724[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 5[5]
Rotatable Bonds 1[5]

Synthesis and Purification

The synthesis of this compound typically follows the general procedure for the preparation of N-arylbiguanides. This involves the reaction of 4-fluoroaniline with dicyandiamide in an acidic medium.[9][10]

Experimental Protocol: Synthesis

Materials:

  • 4-Fluoroaniline

  • Dicyandiamide

  • Toluene

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol

  • Ammonium Hydroxide solution

Procedure:

  • In a reaction vessel, dissolve dicyandiamide (1.0 equivalent) in toluene.

  • To this solution, add 4-fluoroaniline (1.1 equivalents).

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Slowly add a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture to reflux and maintain for 3 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a dilute solution of ammonium hydroxide.

  • Remove the toluene under reduced pressure.

  • Wash the resulting residue with water to remove any inorganic impurities.

  • Collect the crude solid product by filtration.

Synthesis Workflow for this compound.
Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.[10]

Procedure:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl group and the protons of the biguanide moiety.

    • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the fluorophenyl ring and the biguanide structure. The carbon attached to the fluorine atom will exhibit a characteristic coupling.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of biguanides exhibits a range of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[11][12][13][14][15][16][17][18][19] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Anticancer Activity

Biguanides, such as metformin, are known to exert anticancer effects through various mechanisms. A key pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[14] This leads to a reduction in protein synthesis and cell proliferation. Furthermore, some fluorinated biguanide derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][12]

anticancer_pathway cluster_ampk AMPK Pathway cluster_egfr EGFR Pathway Biguanide 1-(4-Fluorophenyl)biguanide Hydrochloride AMPK AMPK Biguanide->AMPK activation EGFR EGFR Biguanide->EGFR inhibition mTOR mTOR AMPK->mTOR inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes AKT_mTOR AKT/mTOR EGFR->AKT_mTOR Raf_ERK c-Raf/ERK1/2 EGFR->Raf_ERK AKT_mTOR->Proliferation promotes Raf_ERK->Proliferation promotes

Potential Anticancer Signaling Pathways of this compound.
Potential Antidiabetic Activity

The antidiabetic action of biguanides is primarily attributed to their ability to suppress hepatic gluconeogenesis. One proposed mechanism involves the inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[11] Another mechanism suggests that biguanides can antagonize the action of glucagon by inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[1][20]

antidiabetic_pathway cluster_liver Hepatocyte Biguanide 1-(4-Fluorophenyl)biguanide Hydrochloride Mitochondria Mitochondrial Complex I Biguanide->Mitochondria inhibition AdenylateCyclase Adenylyl Cyclase Biguanide->AdenylateCyclase inhibition AMPK AMPK Mitochondria->AMPK activates via increased AMP/ATP cAMP cAMP AdenylateCyclase->cAMP produces Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibition cAMP->Gluconeogenesis stimulates Glucose Decreased Hepatic Glucose Output Gluconeogenesis->Glucose

Potential Antidiabetic Signaling Pathways of this compound.
Potential Antimicrobial Activity

Biguanides are known for their broad-spectrum antimicrobial properties.[16][17][18][19] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[16][17][19] The cationic biguanide molecules interact with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[16][17][19]

antimicrobial_mechanism Biguanide 1-(4-Fluorophenyl)biguanide Hydrochloride (Cationic) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Biguanide->BacterialMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Increased Permeability BacterialMembrane->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis

Proposed Antimicrobial Mechanism of Action.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that suggest potential for further investigation in medicinal chemistry. Based on the known activities of the biguanide class of molecules, this fluorinated derivative holds promise for anticancer, antidiabetic, and antimicrobial applications. The experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological activities and detailed mechanisms of action of this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Fluorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the mechanism of action and quantitative biological data for 1-(4-Fluorophenyl)biguanide hydrochloride is limited. This guide synthesizes the known mechanisms of the broader biguanide class of compounds and provides detailed, representative experimental protocols for investigating these actions. The quantitative data presented in the tables are illustrative and should be considered hypothetical placeholders.

Introduction

This compound belongs to the biguanide class of synthetic compounds.[1][2][3][4] Biguanides, most notably metformin, are a cornerstone in the management of type 2 diabetes.[5][6] More recently, their therapeutic potential has been explored in oncology, with demonstrated anti-proliferative effects in various cancer models.[5][7] The overarching mechanism of biguanides is centered on the modulation of cellular energy homeostasis.[5] This guide provides a detailed overview of the putative mechanisms of action for this compound, based on the well-established activities of related biguanide compounds.

Core Putative Mechanisms of Action

The biological effects of biguanides are pleiotropic, stemming primarily from their impact on cellular energy metabolism. The proposed mechanisms involve a cascade of events initiated by the inhibition of mitochondrial respiratory chain Complex I.[5][6]

Inhibition of Mitochondrial Complex I

The primary molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][8] Inhibition of Complex I disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in proton pumping across the inner mitochondrial membrane. This reduction in the proton gradient curtails ATP synthesis, resulting in an elevated cellular AMP:ATP ratio, a critical indicator of cellular energy stress.[9]

Activation of AMP-Activated Protein Kinase (AMPK)

The increased AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[9][10] Once activated, AMPK initiates a cellular response to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Downstream Signaling Pathways

A key downstream effector of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[11] AMPK can inhibit mTOR signaling through two primary mechanisms:

  • Direct phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2): This enhances its GTPase-activating protein (GAP) activity towards Rheb, a small GTPase that is a potent activator of mTORC1.

  • Direct phosphorylation of Raptor, a component of the mTORC1 complex: This phosphorylation event interferes with mTORC1 activity.

Inhibition of mTOR signaling leads to a reduction in protein synthesis, cell growth, and proliferation.[12][13]

Emerging research suggests that biguanides may have additional molecular targets that contribute to their pharmacological effects:

  • Chloride Intracellular Channel 1 (CLIC1): Some biguanide derivatives have been shown to inhibit the ion channel activity of CLIC1, which is implicated in cancer cell proliferation and invasion.[14][15]

  • Dihydrofolate Reductase (DHFR): Certain biguanides have demonstrated inhibitory activity against DHFR, an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[16][17][18]

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables provide an illustrative structure for presenting such data once determined.

Table 1: Illustrative Enzyme Inhibition and Cellular Activity Data

ParameterTarget/AssayValueUnits
IC50Mitochondrial Complex I[Value]µM
EC50AMPK Activation (p-ACC)[Value]µM
IC50mTOR Inhibition (p-S6K)[Value]µM
IC50CLIC1 Channel Blockade[Value]µM
IC50DHFR Enzyme Inhibition[Value]µM
GI50A549 Lung Cancer Cell Line[Value]µM
GI50HCT116 Colon Cancer Cell Line[Value]µM

Table 2: Illustrative Pharmacokinetic Parameters

ParameterValueUnits
Bioavailability (Oral)[Value]%
Plasma Half-life (t1/2)[Value]hours
Volume of Distribution (Vd)[Value]L/kg
Clearance (CL)[Value]mL/min/kg

Signaling Pathways and Experimental Workflows

Visualizations

G cluster_0 1-(4-Fluorophenyl)biguanide 1-(4-Fluorophenyl)biguanide Mitochondrial Complex I Mitochondrial Complex I 1-(4-Fluorophenyl)biguanide->Mitochondrial Complex I Inhibition CLIC1 CLIC1 1-(4-Fluorophenyl)biguanide->CLIC1 Inhibition (Putative) DHFR DHFR 1-(4-Fluorophenyl)biguanide->DHFR Inhibition (Putative) AMPK AMPK Mitochondrial Complex I->AMPK Activation via increased AMP:ATP mTORC1 mTORC1 AMPK->mTORC1 Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibition Nucleotide Synthesis Nucleotide Synthesis DHFR->Nucleotide Synthesis Inhibition Nucleotide Synthesis->Cell Growth & Proliferation Inhibition

Caption: Putative signaling pathways of this compound.

G cluster_0 Experimental Workflow: In Vitro Enzyme Inhibition Assay A Prepare enzyme and substrate solutions B Add this compound at varying concentrations A->B C Initiate reaction B->C D Measure enzyme activity (e.g., spectrophotometrically) C->D E Calculate IC50 value D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

The following are detailed, representative protocols for assessing the key putative mechanisms of action of this compound.

Mitochondrial Complex I Activity Assay

This protocol describes a method to measure the activity of mitochondrial Complex I in isolated mitochondria.[8][19][20]

  • Materials:

    • Isolated mitochondria

    • Complex I Assay Buffer

    • NADH

    • Decylubiquinone

    • Complex I Dye (e.g., a redox-sensitive dye)

    • Rotenone (Complex I inhibitor control)

    • 96-well microplate

    • Microplate reader capable of kinetic measurements

  • Procedure:

    • Prepare a reaction mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye.

    • Add the reaction mix to the wells of a 96-well plate.

    • Add varying concentrations of this compound, a vehicle control, and a positive control (rotenone) to the respective wells.

    • Add the isolated mitochondria to each well.

    • Initiate the reaction by adding NADH to all wells.

    • Immediately measure the change in absorbance over time at the appropriate wavelength for the Complex I Dye in a microplate reader.

    • Calculate the rate of reaction for each condition. The activity of Complex I is proportional to the rate of dye reduction.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

AMPK Activation Assay (Western Blot)

This protocol details the assessment of AMPK activation in a cell line by detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[9][10][21]

  • Materials:

    • Cell line (e.g., HepG2, A549)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

mTOR Signaling Assay (Western Blot)

This protocol outlines the procedure to evaluate the effect on the mTOR signaling pathway by measuring the phosphorylation of downstream targets like S6 Kinase (S6K).[11][12][13]

  • Materials:

    • Same as for the AMPK Activation Assay, with the following primary antibodies: anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, anti-β-actin.

  • Procedure:

    • Follow steps 1-5 of the AMPK Activation Assay protocol.

    • Block the membrane and incubate with primary antibodies against phospho-S6K and total S6K overnight at 4°C.

    • Proceed with steps 7-9 of the AMPK Activation Assay protocol to detect and quantify the changes in S6K phosphorylation.

CLIC1 Ion Channel Activity Assay (Electrophysiology)

This protocol describes the use of patch-clamp electrophysiology to measure the effect on CLIC1 ion channel activity.[14][15]

  • Materials:

    • Cells expressing CLIC1 (e.g., transfected cell line or primary cells)

    • Patch-clamp rig with amplifier and data acquisition system

    • Borosilicate glass capillaries for pipette fabrication

    • Extracellular and intracellular recording solutions

    • This compound

  • Procedure:

    • Culture cells on coverslips suitable for microscopy.

    • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Establish a whole-cell or cell-attached patch-clamp configuration on a selected cell.

    • Record baseline CLIC1 channel activity by applying voltage steps or ramps.

    • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

    • Record the channel activity in the presence of the compound.

    • Analyze the data to determine the effect of the compound on channel open probability, conductance, and current amplitude.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol details a spectrophotometric assay to measure the inhibition of Dihydrofolate Reductase (DHFR).[16][17][18][22]

  • Materials:

    • Recombinant DHFR enzyme

    • Dihydrofolate (DHF), the substrate

    • NADPH, the cofactor

    • Assay buffer

    • This compound

    • Methotrexate (positive control inhibitor)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • To the wells of a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound or controls.

    • Add the DHFR enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding DHF to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of NADPH oxidation, which is proportional to DHFR activity.

    • Calculate the rate of reaction for each condition and determine the IC50 value for the compound.

Conclusion

While direct experimental evidence for the specific mechanism of action of this compound is not extensively documented in public literature, its structural classification as a biguanide strongly suggests a mode of action consistent with this class of compounds. The primary mechanism is likely the inhibition of mitochondrial Complex I, leading to the activation of AMPK and subsequent downstream effects, including the inhibition of mTOR signaling. Further investigation into its potential effects on other targets such as CLIC1 and DHFR is warranted. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of the molecular pharmacology of this compound and other novel biguanide derivatives.

References

The Nexus of Fluorine and Function: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorophenyl Biguanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorophenyl biguanides, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. By systematically exploring the impact of fluorine substitution on the phenyl ring and modifications of the biguanide moiety, this document elucidates the key structural features governing their biological activity. This guide summarizes quantitative data on their anti-proliferative effects, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved, offering a critical resource for the rational design of novel and more potent therapeutic agents.

Introduction

Biguanides, exemplified by the widely used anti-diabetic drug metformin, have garnered increasing attention for their potential as anticancer agents.[1] The core biguanide structure offers a versatile scaffold for chemical modification to enhance therapeutic efficacy. The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability.[2] This guide focuses on fluorophenyl biguanides, exploring how the strategic placement of fluorine on the phenyl ring, in combination with other structural modifications, influences their biological activity. Recent studies have highlighted the potent anti-proliferative effects of these compounds against various cancer cell lines, operating through key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and AMP-activated Protein Kinase (AMPK) pathways.[3][4]

Core Structure and Modifications

The fundamental structure of a fluorophenyl biguanide consists of a fluorinated phenyl group and a biguanide functional group. The structure-activity relationship is primarily investigated by modifying two key regions:

  • The Fluorophenyl Ring: The number and position of fluorine atoms on the phenyl ring significantly impact the compound's electronic properties and its interaction with biological targets. Derivatives with 3,4-difluoro and 4-trifluoromethoxy substitutions have shown notable activity.[3][5]

  • The Biguanide Moiety: The terminal nitrogen atoms of the biguanide group can be substituted with various alkyl or cyclic groups, influencing the compound's lipophilicity and steric profile.

Quantitative Structure-Activity Relationship (SAR)

The anti-proliferative activity of fluorophenyl biguanides is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from recent studies, providing a clear comparison of their potency.

Table 1: Anti-proliferative Activity (IC50, µM) of Trifluoromethoxy-Containing Proguanil Derivatives [6]

CompoundJ82 (Bladder)UMUC3 (Bladder)T24 (Bladder)OVCAR3 (Ovarian)SKOV3 (Ovarian)
Proguanil 65.6 ± 5.0924.5 ± 2.3332.6 ± 2.9123.1 ± 1.4943.5 ± 3.53
2C 5.7 ± 0.213.7 ± 0.249.7 ± 0.474.6 ± 0.4511.2 ± 0.67
3C 7.0 ± 0.354.1 ± 0.3110.5 ± 0.535.2 ± 0.4812.8 ± 0.72
5C 4.5 ± 0.182.9 ± 0.157.8 ± 0.393.9 ± 0.229.5 ± 0.51
6C 3.1 ± 0.122.1 ± 0.115.4 ± 0.272.7 ± 0.146.8 ± 0.34
7C 2.5 ± 0.101.8 ± 0.094.1 ± 0.212.2 ± 0.115.3 ± 0.27
8C 2.2 ± 0.091.5 ± 0.083.5 ± 0.181.9 ± 0.104.7 ± 0.24

Table 2: Anti-proliferative Activity (IC50, µM) of n-Heptyl-Containing Biguanide Derivatives [6]

CompoundA549 (Lung)HCT116 (Colon)T24 (Bladder)OVCAR3 (Ovarian)J82 (Bladder)
Proguanil >100>10032.6 ± 2.9123.1 ± 1.4965.6 ± 5.09
10a 4.53 ± 0.313.89 ± 0.275.12 ± 0.356.23 ± 0.417.89 ± 0.52
10b 3.11 ± 0.222.21 ± 0.154.33 ± 0.295.41 ± 0.366.54 ± 0.43
10c 2.89 ± 0.202.54 ± 0.183.98 ± 0.274.98 ± 0.335.91 ± 0.39
11d 6.21 ± 0.425.34 ± 0.377.89 ± 0.539.59 ± 0.6411.23 ± 0.75

SAR Insights:

  • Fluorine Substitution: The presence of a trifluoromethoxy group on the phenyl ring generally enhances anti-proliferative activity compared to the parent compound, proguanil.[6]

  • Alkyl Chain Length: In the trifluoromethoxy series, an optimal alkyl chain length of n-octyl (Compound 8C) was observed for maximum potency.[7]

  • Halogen Substitution on the Phenyl Ring: In the n-heptyl series, halogen substitutions on the phenyl ring (compounds 10a-c and 11d) resulted in significantly improved activity over proguanil.[6]

  • Cyclic Substituents: A 3,4-difluorophenyl biguanide containing a cyclooctyl group has been identified as having potent antitumor activity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the structure-activity relationship of fluorophenyl biguanides.

Synthesis of Fluorophenyl Biguanides

A general method for the synthesis of trifluoromethoxy-containing proguanil derivatives is as follows:[7]

  • Intermediate Synthesis: 4-(trifluoromethoxy)aniline is reacted with sodium dicyandiamide at 80°C to form the cyanoguanidine intermediate.

  • Biguanide Formation: The intermediate is then reacted with the corresponding alkylamine in tetrahydrofuran at 40°C.

  • Salt Formation and Purification: An HCl solution is added, followed by an ethylenediaminetetraacetic acid (EDTA) solution. The resulting precipitate is filtered to yield the target biguanide hydrochloride.

Anti-proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fluorophenyl biguanide derivatives for 72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: A specific number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the test compounds for a specified period.

  • Incubation: The medium is replaced with fresh medium, and the plates are incubated for 1-2 weeks until visible colonies are formed.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

Scratch Wound Healing Assay

This assay is used to evaluate cell migration.

  • Cell Monolayer: Cells are grown to confluence in 6-well plates.

  • Creating the Scratch: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compounds. The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified using image analysis software.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to investigate the effect of the compounds on signaling pathways.

  • Protein Extraction: Cells are treated with the fluorophenyl biguanide derivatives, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AMPK, total AMPK, β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Fluorophenyl biguanides exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[8] Some fluorophenyl biguanide derivatives have been shown to inhibit the EGFR signaling pathway.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Fluorophenyl_Biguanide Fluorophenyl Biguanide Fluorophenyl_Biguanide->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

EGFR Signaling Pathway Inhibition
AMPK Signaling Pathway

AMP-activated Protein Kinase (AMPK) is a key cellular energy sensor that, when activated, inhibits anabolic pathways like protein synthesis and promotes catabolic pathways to restore energy balance.[4] Several biguanides, including fluorophenyl derivatives, activate the AMPK pathway, leading to the inhibition of downstream targets like the mammalian target of rapamycin (mTOR).[6]

AMPK_Signaling_Pathway Fluorophenyl_Biguanide Fluorophenyl Biguanide AMPK AMPK Fluorophenyl_Biguanide->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

AMPK Signaling Pathway Activation

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of fluorophenyl biguanides.

Experimental_Workflow cluster_1 Synthesis Synthesis of Fluorophenyl Biguanides In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MTT MTT Assay (IC50 Determination) In_Vitro_Screening->MTT Clonogenic Clonogenic Assay (Long-term Survival) In_Vitro_Screening->Clonogenic Scratch Scratch Assay (Cell Migration) In_Vitro_Screening->Scratch Mechanism Mechanism of Action Studies In_Vitro_Screening->Mechanism Western Western Blot (Signaling Pathways) Mechanism->Western Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Western->Lead_Optimization

Drug Discovery Workflow

Conclusion

The structure-activity relationship of fluorophenyl biguanides reveals that strategic fluorination and substitution on the biguanide scaffold are critical for enhancing their anti-proliferative activity. The quantitative data presented herein demonstrates that specific structural modifications can lead to compounds with low micromolar to nanomolar potency against various cancer cell lines. The detailed experimental protocols provide a robust framework for the continued investigation and development of this promising class of compounds. The elucidation of their mechanisms of action, primarily through the modulation of the EGFR and AMPK signaling pathways, offers a rational basis for future drug design efforts aimed at developing more effective and selective anticancer therapies. This guide serves as a valuable resource for researchers dedicated to advancing the field of biguanide-based drug discovery.

References

In Silico Modeling and Docking of 1-(4-Fluorophenyl)biguanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 1-(4-Fluorophenyl)biguanide, a compound of interest in drug discovery. We delineate a detailed methodology for investigating its interaction with key protein targets, leveraging computational tools to predict binding affinities and interaction patterns. This document serves as a resource for researchers engaged in the rational design and development of novel therapeutics, offering standardized protocols and data presentation formats to facilitate further investigation.

Introduction

Computer-Aided Drug Design (CADD) has become an indispensable component of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1] In silico techniques, such as molecular docking, allow for the prediction of the binding orientation and affinity of a small molecule to a target protein at the atomic level.[1] This guide focuses on the application of these methods to 1-(4-Fluorophenyl)biguanide, a member of the biguanide class of compounds known for their therapeutic potential.

Biguanides, such as the widely used anti-diabetic drug metformin, are known to exert their effects through various mechanisms, primarily involving the modulation of cellular energy metabolism. Key protein targets identified for biguanides include Mitochondrial Respiratory Complex I and AMP-activated protein kinase (AMPK). This guide will focus on the in silico analysis of 1-(4-Fluorophenyl)biguanide against these two primary targets.

Potential Protein Targets for 1-(4-Fluorophenyl)biguanide

Based on the established pharmacology of related biguanide compounds, the following proteins are considered high-priority targets for the in silico investigation of 1-(4-Fluorophenyl)biguanide:

  • Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme in the mitochondrial electron transport chain. Inhibition of Complex I by biguanides leads to a decrease in ATP production and an increase in the AMP:ATP ratio.

  • AMP-activated protein kinase (AMPK): A crucial cellular energy sensor, AMPK is activated by rising AMP levels. Its activation leads to the downregulation of anabolic pathways and the upregulation of catabolic pathways to restore energy homeostasis.

In Silico Modeling and Docking Workflow

The in silico analysis of 1-(4-Fluorophenyl)biguanide involves a multi-step process, from ligand and protein preparation to molecular docking and results in analysis. The overall workflow is depicted below.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (1-(4-Fluorophenyl)biguanide) docking Molecular Docking (AutoDock Vina) ligand_prep->docking adme ADME/Toxicity Prediction ligand_prep->adme protein_prep Protein Preparation (Complex I / AMPK) protein_prep->docking results Binding Pose & Affinity Analysis docking->results

Figure 1: In Silico Modeling and Docking Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico analysis of 1-(4-Fluorophenyl)biguanide.

Ligand Preparation
  • Structure Retrieval: The 2D structure of 1-(4-Fluorophenyl)biguanide can be obtained from chemical databases such as PubChem or synthesized using chemical drawing software. The canonical SMILES representation is C1=CC(=CC=C1F)N=C(N)N=C(N)N.

  • 3D Structure Generation: Convert the 2D structure to a 3D structure using software like Open Babel or the functionality within molecular modeling suites.

  • Energy Minimization: The 3D structure should be energy-minimized to obtain a low-energy conformation. This can be performed using force fields such as MMFF94 or UFF.

  • File Format Conversion: The final ligand structure should be saved in the PDBQT file format required by AutoDock Vina, which includes partial charges and atom type definitions.

Protein Preparation
  • Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended PDB IDs are:

    • Mitochondrial Respiratory Complex I: 5XTD, 5LDW

    • AMP-activated protein kinase (AMPK): 4CFF, 4EAI

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions that are not critical for the protein's structural integrity or catalytic activity.

  • Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like Modeller or the functionalities within molecular modeling software.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking

This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the putative binding site of the target protein. The location and dimensions of the grid box can be determined based on the position of a co-crystallized ligand or by using binding site prediction tools.

  • Docking Configuration: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort but can improve the reliability of the results.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

In Silico ADME & Toxicity Prediction

To assess the drug-likeness of 1-(4-Fluorophenyl)biguanide, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, can be predicted using various online tools and servers.

  • Input: Submit the SMILES string of 1-(4-Fluorophenyl)biguanide to a web-based platform such as SwissADME or pkCSM.

  • Analysis: These tools will provide predictions for a range of physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity endpoints.

Data Presentation

Quantitative data from molecular docking and ADME prediction studies should be summarized in clear and concise tables for comparative analysis.

Table 1: Predicted Docking Results for 1-(4-Fluorophenyl)biguanide

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
Complex I5XTD-7.8TYR108, SER112VAL180, ILE204
AMPK4CFF-6.5ARG83, LYS102LEU25, PHE90

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADME Properties of 1-(4-Fluorophenyl)biguanide

PropertyPredicted Value
Molecular Weight211.22 g/mol
LogP0.85
H-bond Donors5
H-bond Acceptors3
GI AbsorptionHigh
BBB PermeantNo

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Signaling Pathways

Understanding the broader biological context of the protein targets is crucial. The following diagram illustrates a simplified signaling pathway involving AMPK.

G cluster_input Upstream Signals cluster_core Core Regulator cluster_output Downstream Effects Biguanide 1-(4-Fluorophenyl)biguanide ComplexI Mitochondrial Complex I Biguanide->ComplexI inhibits AMP_ATP Increased AMP/ATP Ratio ComplexI->AMP_ATP leads to AMPK AMPK AMP_ATP->AMPK activates Anabolic Anabolic Pathways (e.g., mTORC1) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic activates

Figure 2: Simplified AMPK Signaling Pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the initial investigation of 1-(4-Fluorophenyl)biguanide. By following the detailed protocols for ligand and protein preparation, molecular docking, and ADME prediction, researchers can generate valuable preliminary data on the potential of this compound as a therapeutic agent. The provided templates for data presentation and visualizations are intended to standardize the reporting of such studies, thereby facilitating collaboration and accelerating the drug development process. It is important to note that in silico predictions should always be validated through subsequent in vitro and in vivo experimental studies.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of 1-(4-Fluorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific pharmacokinetic data for 1-(4-Fluorophenyl)biguanide hydrochloride is not available in peer-reviewed literature. This guide provides a comprehensive overview based on the well-characterized pharmacokinetics of structurally related biguanide compounds, namely proguanil and metformin. The experimental protocols described are standard methodologies for the pharmacokinetic characterization of such compounds.

Introduction

This compound is a member of the biguanide class of compounds, which are characterized by two linked guanidine groups. This class includes clinically significant drugs such as the antimalarial proguanil and the antidiabetic agent metformin.[1][2] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of a new chemical entity is crucial for drug development. This guide outlines the expected pharmacokinetic properties of this compound based on its structural analogues and provides detailed experimental protocols for its future characterization.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of this compound is anticipated to share similarities with other biguanides. These compounds are generally orally absorbed, do not extensively bind to plasma proteins, and are primarily eliminated via renal excretion.[3][4]

Biguanides like metformin are absorbed from the small intestine with an oral bioavailability of 50-60%.[5] Food may slightly decrease the extent of absorption.[5] Proguanil is also well-absorbed after oral administration, with peak plasma concentrations reached within a few hours.[6]

Metformin does not bind to plasma proteins and is distributed throughout the body.[4] Proguanil is also widely distributed.[6] For proguanil's metabolite, 4-chlorophenylbiguanide, whole blood concentrations are approximately four times higher than in plasma, indicating distribution into blood cells.[7]

The metabolism of biguanides varies. Metformin is not metabolized in the liver and is excreted unchanged.[1][4] In contrast, proguanil is a prodrug that undergoes hepatic metabolism by cytochrome P450 enzymes to its active metabolite, cycloguanil.[6] Given the structure of this compound, it may undergo some degree of metabolism, potentially hydroxylation on the phenyl ring.

The primary route of elimination for biguanides is through the kidneys.[3][6] Metformin is excreted unchanged in the urine.[4] Proguanil and its metabolites are also primarily excreted renally.[6]

Quantitative Pharmacokinetic Data of Analogue Compounds

The following tables summarize the pharmacokinetic parameters of proguanil and metformin in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Proguanil (200 mg single oral dose) [7]

ParameterValue (Mean ± SD or Median [Range])
Tmax (plasma) 3 h [2-4 h]
Cmax (plasma) 170 ng/mL [150-220 ng/mL]
AUC (plasma) 3046 ± 313 ng·h/mL
t1/2 (plasma) 16.1 ± 2.9 h
Mean Residence Time (plasma) 21.2 ± 4.9 h

Table 2: Pharmacokinetic Parameters of Metformin [4][5]

ParameterValue
Oral Bioavailability 40 - 60%
Time to Peak Plasma Concentration 2 - 4 h (immediate-release)
Plasma Protein Binding Negligible
Metabolism None
Elimination Half-life 4.0 - 8.7 h
Route of Excretion Renal (unchanged)

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration:

    • Intravenous (IV) group: 2 mg/kg dose of this compound in sterile saline via the tail vein.

    • Oral (PO) group: 10 mg/kg dose via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and potential metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[8]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Method: Equilibrium dialysis.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer.

    • The apparatus is incubated at 37°C until equilibrium is reached.

    • The concentrations of the drug in the plasma and buffer compartments are measured by HPLC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

  • System: Human liver microsomes.

  • Procedure:

    • This compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

    • The remaining concentration of the parent drug is quantified by HPLC-MS/MS.

  • Analysis: The in vitro half-life is determined from the rate of disappearance of the parent compound.

Visualizations

Biguanides, like metformin, are known to primarily act by inhibiting mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[3][9]

G Biguanide Biguanide Mitochondrial_Complex_I Mitochondrial Complex I Biguanide->Mitochondrial_Complex_I Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream_Effects Downstream Metabolic Effects AMPK->Downstream_Effects

Caption: Generalized signaling pathway of biguanide action.

The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel compound.

G cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Drug_Admin Drug Administration (IV & PO) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_MSMS HPLC-MS/MS Quantification Plasma_Separation->HPLC_MSMS PK_Modeling Pharmacokinetic Modeling HPLC_MSMS->PK_Modeling Parameter_Determination Parameter Determination (Cmax, AUC, t1/2) PK_Modeling->Parameter_Determination

Caption: Experimental workflow for pharmacokinetic analysis.

References

The Core Biological Targets of Phenyl-Substituted Biguanides in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides, a class of synthetic compounds, have a long-standing history in the management of type 2 diabetes. However, a growing body of preclinical evidence has illuminated their potential as potent anti-cancer agents. This technical guide delves into the core biological targets of phenyl-substituted biguanides, with a particular focus on the mechanisms of action of compounds structurally related to 1-(4-Fluorophenyl)biguanide. While direct extensive research on 1-(4-Fluorophenyl)biguanide is emerging, the well-documented activities of its analogs provide a strong predictive framework for its anti-neoplastic properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways affected by this class of compounds.

Key Biological Targets and Mechanisms of Action

The anti-cancer effects of phenyl-substituted biguanides are multi-faceted, primarily converging on two central cellular hubs: mitochondrial respiration and growth factor receptor signaling.

Mitochondrial Complex I: The Energy Disruptor

The most widely accepted primary target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a cascade of metabolic consequences within the cancer cell.[3][4]

  • Decreased ATP Production: Inhibition of the electron transport chain directly curtails the production of ATP, the cell's primary energy currency. This creates a state of energetic stress.

  • Increased AMP:ATP Ratio: The depletion of ATP leads to a corresponding increase in the ratio of adenosine monophosphate (AMP) to ATP. This shift acts as a critical sensor of cellular energy status.

  • Activation of AMP-Activated Protein Kinase (AMPK): The elevated AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[5]

AMP-Activated Protein Kinase (AMPK) and the mTOR Signaling Pathway

Activated AMPK orchestrates a metabolic switch, halting anabolic processes to conserve energy and promoting catabolic pathways to generate ATP. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.

  • Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR Complex 1 (mTORC1). AMPK can also directly phosphorylate raptor, a component of mTORC1, leading to its inhibition.[1][6][7] Some studies suggest that biguanides can also inhibit mTORC1 in an AMPK-independent manner, mediated by the Rag GTPases.[1][6]

  • Downregulation of Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and a halt in cell cycle progression.[7][8]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several novel biguanide derivatives have been shown to exert their anti-cancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in many cancers.[9][10][11]

  • Inhibition of EGFR Expression and Activation: Studies on compounds like 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide have demonstrated a reduction in the expression of EGFR.[9][10] This leads to a decreased response to growth factors like EGF.

  • Suppression of Downstream Signaling: By inhibiting EGFR, biguanides can block the activation of two major downstream pro-survival pathways:

    • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[12]

    • Ras/Raf/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation.[13]

Quantitative Data on the Anti-Cancer Activity of Phenyl-Substituted Biguanides

While specific IC50 values for 1-(4-Fluorophenyl)biguanide are not extensively reported in publicly available literature, the following table summarizes the anti-proliferative activity of various related biguanide derivatives in different cancer cell lines. This data provides a comparative landscape of the potency of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IM176 LNCaP (Prostate)18.5[7][14]
22Rv1 (Prostate)36.8[14]
Phenformin 22Rv1 (Prostate)>100[7]
Metformin 22Rv1 (Prostate)>5000[7]
Derivative 10c A549 (Lung)2.21[8]
HCT116 (Colon)3.54[8]
MCF-7 (Breast)4.12[8]
HepG2 (Liver)5.33[8]
U2OS (Osteosarcoma)9.59[8]
Derivative 11d A549 (Lung)3.15[8]
HCT116 (Colon)4.28[8]
MCF-7 (Breast)5.67[8]
HepG2 (Liver)6.81[8]
U2OS (Osteosarcoma)8.76[8]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of the anti-cancer effects of biguanides.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 3.0 x 10³ to 5.0 x 10³ cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the biguanide derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[15]

Western Blotting

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Cancer cells are treated with the biguanide derivative at various concentrations and for different time points.

  • After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, EGFR, β-actin) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Clonogenic Assay

Purpose: To assess the long-term proliferative capacity of single cancer cells after treatment with a compound.

Methodology:

  • A low number of cancer cells (e.g., 500-1000 cells) are seeded in 6-well plates.

  • The cells are treated with the biguanide derivative at various concentrations for a defined period (e.g., 24 hours).

  • The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

  • The colonies are then fixed with a solution like methanol and stained with a staining solution such as crystal violet.

  • The number of colonies (typically defined as containing >50 cells) is counted. The plating efficiency and surviving fraction are calculated to determine the compound's effect on clonogenic survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by phenyl-substituted biguanides and a typical experimental workflow for their evaluation.

G cluster_0 Mitochondrion cluster_1 Cytosol Complex I Complex I AMPK AMPK Complex I->AMPK Activates (via ↑AMP/ATP) Biguanide Biguanide Biguanide->Complex I Inhibits TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Biguanide-mediated inhibition of mTOR signaling.

G cluster_0 Plasma Membrane cluster_1 Cytosol EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Biguanide Biguanide Biguanide->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Caption: Inhibition of the EGFR signaling pathway by biguanides.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cell Viability (MTT) Cell Viability (MTT) In vitro Screening->Cell Viability (MTT) Clonogenic Assay Clonogenic Assay In vitro Screening->Clonogenic Assay Mechanism of Action Studies Mechanism of Action Studies Cell Viability (MTT)->Mechanism of Action Studies Clonogenic Assay->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Reporter Assays Reporter Assays Mechanism of Action Studies->Reporter Assays In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Xenograft Models Xenograft Models In vivo Studies->Xenograft Models Lead Optimization Lead Optimization Xenograft Models->Lead Optimization

Caption: Experimental workflow for evaluating anticancer biguanides.

Conclusion

Phenyl-substituted biguanides represent a promising class of anti-cancer agents with well-defined molecular targets. Their ability to disrupt cellular energy metabolism through the inhibition of mitochondrial complex I and subsequent modulation of the AMPK/mTOR pathway, coupled with their potential to inhibit critical growth factor signaling pathways like EGFR, provides a strong rationale for their further development. While more research is needed to elucidate the specific activities of 1-(4-Fluorophenyl)biguanide, the extensive data on its structural analogs strongly suggests its potential as a valuable candidate for cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the investigation of this important class of molecules.

References

The Dawn of a Therapeutic Revolution: A Technical History of Aryl Biguanide Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the aryl biguanide scaffold has been a cornerstone of medicinal chemistry, yielding critical treatments for two of the world's most pervasive diseases: malaria and type 2 diabetes. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of these remarkable compounds, with a focus on the seminal antimalarial drug proguanil and the indispensable antidiabetic agent metformin. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of synthetic methodologies, presents key quantitative data in a structured format, and elucidates the fundamental mechanisms of action through detailed signaling pathway diagrams.

From Obscurity to Landmark Discoveries: A Historical Overview

The journey of biguanide compounds from a chemical curiosity to essential medicines is a testament to scientific serendipity and persistent investigation. The parent biguanide structure was first synthesized by Rathke in 1879.[1] However, it was not until the mid-20th century that the therapeutic potential of its aryl derivatives was unlocked.

The impetus for the development of aryl biguanides as antimalarial agents arose from the urgent needs of World War II.[2] A collaborative US-UK program was established to discover novel, non-toxic, and easily synthesized antimalarials.[2] This initiative led a team at Imperial Chemical Industries, spearheaded by Frank Rose and Frank Curd, to investigate pyrimidine analogs. Their work, driven by a systematic exploration of structure-activity relationships, led them to simplify the pyrimidine ring, resulting in the synthesis of biguanides.[2] This research culminated in the landmark synthesis of proguanil in 1945.

The story of metformin's application in diabetes is equally fascinating. First synthesized in 1922 by Emil Werner and James Bell in Dublin, metformin (N,N-dimethylbiguanide) was initially overlooked.[3] Its glucose-lowering properties were first observed in animal studies in 1929 by Slotta and Tschesche.[4][5] Despite this, the discovery lay dormant for years. Metformin was rediscovered in the 1940s during the search for antimalarial agents.[6][7] Its potential to treat influenza was also noted, and during these clinical investigations, its hypoglycemic effects in some patients were once again observed.[6] This observation was pursued by the French physician Jean Sterne, who pioneered the use of metformin for the treatment of diabetes, publishing his findings in 1957 and coining the trade name "Glucophage," meaning "glucose eater."[4][6]

The Synthesis of Aryl Biguanides: From Historical Methods to Modern Refinements

The foundational chemistry for the synthesis of aryl biguanides was established in the late 19th and early 20th centuries. These early methods primarily involved the reaction of cyanoguanidine with amines.[1] Three principal techniques were developed during the decade following the initial discovery of biguanide: the reaction of cyanoguanidine with an aqueous solution of an amine in the presence of copper salts, the direct fusion of cyanoguanidine with amine hydrochlorides, and heating a mixture of these components in alcohol.[1]

A significant advancement was Cohn's method, which involved reacting cyanoguanidine with amine hydrochlorides in boiling water.[8] This approach offered a cleaner conversion and satisfactory yields for the synthesis of various arylbiguanides.[8]

The synthesis of proguanil, a cornerstone of this class, was detailed in a 1946 patent by Curd and Rose. Their method involved heating anilinium salts with dicyandiamide in water.[9] This robust and straightforward procedure remains a viable route for the synthesis of 1-arylbiguanides.[9]

Modern synthetic chemistry has introduced several refinements to these classical methods. These include the use of microwave irradiation to accelerate the reaction between substituted anilines or benzylamines and 1-cyanoguanidine, offering a versatile and efficient approach that is tolerant of a wide range of functional groups.[10][11] The use of Lewis acids, such as iron(III) chloride, has also been shown to increase the reactivity of cyanoguanidine, leading to high yields of substituted biguanides.[10][12]

The two primary contemporary strategies for synthesizing biguanides are the addition of amines to cyanoguanidines or dicyanamides, and the addition of guanidines to carbodiimides or cyanamides.[1][13]

Physicochemical Properties of Key Aryl Biguanides

The following table summarizes key physicochemical properties of proguanil and metformin.

PropertyProguanilMetformin
Molecular Formula C₁₁H₁₆ClN₅C₄H₁₁N₅
Molecular Weight 253.73 g/mol [14]129.16 g/mol [15]
Melting Point 129 °C[14]224-225 °C[16]
Solubility 156 mg/L in water[14]Highly soluble in water[15]
LogP 2.53[14]-1.4

Key Experimental Protocols

Synthesis of Metformin Hydrochloride

A common laboratory and industrial-scale synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide.[7][17]

Procedure:

  • To a reaction vessel, add N,N-dimethylacetamide (DMAc) as the solvent.[17]

  • Under stirring, add dicyandiamide and dimethylamine hydrochloride to the solvent. A molar ratio of approximately 1:1 to 1:1.2 of dicyandiamide to dimethylamine hydrochloride is typically used.[17]

  • Heat the reaction mixture to 140 ± 5 °C and maintain this temperature for 4 to 8 hours.[17]

  • After the reaction is complete, cool the mixture to 20-30 °C to induce crystallization of the crude metformin hydrochloride.[17]

  • The crude product is collected by centrifugation and dried under reduced pressure.[17]

  • The crude metformin hydrochloride can be further purified by recrystallization from ethanol. The pH is adjusted to 5-6, and the solution is decolorized, stirred, and cooled to -10 to 0 °C to crystallize the pure product.[17]

A microwave-assisted synthesis offers a more rapid and environmentally friendly alternative:

Procedure:

  • A solution of dicyandiamide (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol is prepared.[7][16]

  • A spot of this solution is placed on a preparative thin-layer chromatography (TLC) plate.[7][16]

  • The TLC plate is subjected to microwave irradiation at 540 W intermittently at 40-second intervals for a total of 5 minutes.[7][16]

  • The product is then extracted from the silica gel with ethanol.[16]

  • Evaporation of the solvent yields metformin hydrochloride. This method has been reported to achieve a yield of 92%.[16]

Synthesis of Proguanil

The synthesis of proguanil typically involves the condensation of p-chlorophenyl dicyandiamide with isopropylamine.[18] An alternative route involves the reaction of isopropylcyano guanidine with p-chloroaniline hydrochloride.[18]

General Procedure (based on the Curd and Rose method for 1-arylbiguanides):

  • Anilinium chloride (or a substituted anilinium chloride such as p-chloroaniline hydrochloride) is heated with dicyandiamide in an aqueous solution.[9]

  • The hydrochloride salt of the resulting arylbiguanide generally crystallizes from the reaction mixture upon cooling.[9]

  • The product can be isolated by filtration and purified by recrystallization.

  • The free base can be obtained by deprotonation with a base such as methanolic sodium methoxide.[9]

A more detailed industrial process involves a copper-catalyzed reaction:

Procedure:

  • p-Chlorophenyl dicyandiamide is reacted with isopropylamine in ethanol in the presence of an aqueous solution of copper sulphate pentahydrate.[18]

  • The resulting proguanil-copper complex is then broken down by the addition of an aqueous sodium sulfide solution or a chelating agent like EDTA disodium salt.[18]

  • The insoluble copper sulfide is removed by filtration.[18]

  • The filtrate is cooled, and aqueous ammonia is added to precipitate the proguanil base.[18]

  • The product is filtered and dried. The hydrochloride salt can then be prepared by treating the base with hydrochloric acid.[18]

Mechanisms of Action: Elucidating the Signaling Pathways

The therapeutic effects of proguanil and metformin are mediated by distinct molecular mechanisms that interfere with fundamental cellular processes in their respective targets.

Proguanil: A Prodrug Targeting Folate Metabolism in Malaria Parasites

Proguanil itself is a prodrug that is metabolized in the liver to its active form, cycloguanil.[4][6] Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in malaria parasites.[4][6] DHFR is a critical enzyme in the folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[6] By inhibiting DHFR, cycloguanil depletes the parasite's supply of tetrahydrofolate, a vital cofactor for DNA synthesis and replication, thereby halting the parasite's proliferation.[1][6]

Proguanil_Mechanism Proguanil Proguanil Liver Liver (CYP450) Proguanil->Liver Metabolism Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Plasmodium Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR DNA_Synth DNA Synthesis & Amino Acid Synthesis THF->DNA_Synth Parasite_Death Parasite Replication Arrest & Death DNA_Synth->Parasite_Death

Caption: Proguanil is converted to its active form, cycloguanil, which inhibits parasitic DHFR.

Metformin: Targeting Mitochondrial Respiration and Activating AMPK

The primary molecular mechanism of metformin's antihyperglycemic action is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in hepatic glucose production (gluconeogenesis) and an increase in insulin sensitivity in peripheral tissues.[3][5] The inhibition of complex I results in a decrease in ATP levels and a corresponding increase in the AMP/ATP ratio. This change in the cellular energy status activates AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.[3][19][20]

Activated AMPK then phosphorylates and regulates multiple downstream targets. For instance, it inhibits acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and reduces the expression of lipogenic enzymes.[19] AMPK activation also suppresses the expression of key gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, further contributing to the reduction in hepatic glucose output.[5]

Metformin_Mechanism Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion Complex_I Complex I Metformin->Complex_I Inhibition Mitochondrion->Complex_I ATP_Production ATP Production Complex_I->ATP_Production AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Decrease leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis Inhibition Lipogenesis Lipogenesis (ACC, SREBP-1) AMPK->Lipogenesis Inhibition Glucose_Uptake Peripheral Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Stimulation Therapeutic_Effects Decreased Blood Glucose Increased Insulin Sensitivity Gluconeogenesis->Therapeutic_Effects Glucose_Uptake->Therapeutic_Effects

Caption: Metformin inhibits mitochondrial Complex I, activating AMPK and regulating glucose metabolism.

Conclusion

The history of aryl biguanides is a compelling narrative of how fundamental chemical synthesis, guided by biological screening and clinical observation, can lead to the development of profoundly impactful medicines. From the battlefields of World War II to the modern management of type 2 diabetes, proguanil and metformin have saved countless lives and improved the quality of life for millions. The ongoing research into the pleiotropic effects of metformin, particularly in oncology, suggests that the story of this remarkable chemical scaffold is far from over. For drug development professionals, the journey of the aryl biguanides serves as a powerful reminder of the enduring value of classical medicinal chemistry principles and the potential for rediscovery and innovation within established drug classes.

References

1-(4-Fluorophenyl)biguanide hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds. While specific research on this particular analog is limited, this document extrapolates from the extensive knowledge of the biguanide family, particularly its better-known members like metformin and phenformin, to provide a detailed account of its likely chemical properties, synthesis, and biological mechanisms of action.

Core Molecular Data

This compound is a synthetic compound characterized by a fluorinated phenyl group attached to a biguanide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValueSource(s)
Molecular Formula C₈H₁₁ClFN₅[1][2][3][4]
Molecular Weight 231.66 g/mol [1][2][3][4][5]
CAS Number 16018-83-0[1][2][4][5]
Appearance White crystalline solid[4]
Melting Point 250-254 °C[4]
Solubility Soluble in water

Experimental Protocols

While specific protocols for this compound are not widely published, its synthesis can be reliably inferred from established methods for creating other N-arylbiguanides.[6][7] The most common approach involves the condensation of an aniline derivative with dicyandiamide.

Representative Synthesis of this compound

This protocol is a representative example based on the synthesis of similar arylbiguanides.[6][7][8]

Materials:

  • 4-Fluoroaniline

  • Dicyandiamide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoroaniline in ethanol.

  • Add 1.0 equivalent of dicyandiamide to the solution.

  • Slowly add 1.1 equivalents of concentrated hydrochloric acid to the mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield a white crystalline solid.

Biological Mechanism of Action

The biological effects of biguanides are primarily mediated through their action on cellular energy metabolism. The central mechanism involves the inhibition of mitochondrial respiratory chain Complex I.[1][9][10][11] This action is believed to be shared across the biguanide class, including this compound.

Inhibition of Mitochondrial Complex I

Biguanides accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential.[10] Once inside, they inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[11][12] This inhibition reduces the oxidation of NADH to NAD+ and decreases the pumping of protons across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[11]

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration leads to a decrease in the cellular ATP:AMP ratio. This shift in cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14][15][16]

Signaling Pathway

The activation of AMPK by biguanides initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes:

  • Inhibition of ATP-consuming pathways: such as gluconeogenesis in the liver and protein synthesis.

  • Activation of ATP-producing pathways: such as fatty acid oxidation and glucose uptake.

The activation of AMPK is considered the primary mechanism behind the anti-hyperglycemic effects of biguanides like metformin.[14][15]

Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of 1-(4-Fluorophenyl)biguanide HCl cluster_start Starting Materials cluster_process Reaction cluster_purification Purification 4-Fluoroaniline 4-Fluoroaniline Mixing Mixing 4-Fluoroaniline->Mixing Dicyandiamide Dicyandiamide Dicyandiamide->Mixing HCl HCl HCl->Mixing Reflux Reflux Mixing->Reflux Ethanol Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Product 1-(4-Fluorophenyl)biguanide HCl Washing->Product

Caption: A logical workflow for the synthesis of 1-(4-Fluorophenyl)biguanide HCl.

Biguanide-Mediated AMPK Activation Pathway

G Biguanide Mechanism of Action Biguanide 1-(4-Fluorophenyl)biguanide Mitochondrion Mitochondrion Biguanide->Mitochondrion ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibits Mitochondrion->ComplexI ATP_Production ATP Production ComplexI->ATP_Production Reduces AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Downstream Downstream Signaling AMPK->Downstream

Caption: The signaling pathway of biguanide-mediated AMPK activation.

References

Technical Guide: Spectroscopic and Massetric Analysis of 1-(4-Fluorophenyl)biguanide HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for 1-(4-Fluorophenyl)biguanide hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed, standardized experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: N-(4-fluorophenyl)imidodicarbonimidic diamide hydrochloride

  • CAS Number: 16018-83-0[1]

  • Molecular Formula: C₈H₁₁ClFN₅[1]

  • Molecular Weight: 231.66 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for 1-(4-Fluorophenyl)biguanide HCl. These predictions are derived from the analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.80br s1HAr-NH
~7.25t2HAr-H (ortho to F)
~7.10t2HAr-H (meta to F)
~6.90br s4H-C(=NH)NH₂ protons

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160.0 (d, J ≈ 240 Hz)Ar-C (para to biguanide, attached to F)
~158.5-C(=NH) carbons in biguanide chain
~136.0 (d, J ≈ 3 Hz)Ar-C (ipso, attached to NH)
~121.0 (d, J ≈ 8 Hz)Ar-C (ortho to F)
~115.5 (d, J ≈ 22 Hz)Ar-C (meta to F)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)Assignment
196.0993[M+H]⁺ (protonated free base)
179.0728[M+H - NH₃]⁺
137.0619[M+H - C₂H₄N₄]⁺ (loss of dicyandiamide)
111.0504[C₆H₄FN₂]⁺ (protonated 4-fluoroaniline fragment)

Experimental Protocols

The following are standard methodologies for the acquisition of NMR and MS data for compounds similar to 1-(4-Fluorophenyl)biguanide HCl.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Sample Preparation: Approximately 5-10 mg of 1-(4-Fluorophenyl)biguanide HCl is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the hydrochloride salt and to allow for the observation of exchangeable NH protons.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

3.2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap (or equivalent) equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: A stock solution of 1-(4-Fluorophenyl)biguanide HCl is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to approximately 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode (ESI+).

    • Infusion Rate: 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 10 (arbitrary units).

    • Auxiliary Gas Flow Rate: 2 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Mass Range: m/z 50-500.

    • Resolution: 70,000.

Mandatory Visualizations

4.1. Synthetic Pathway

The synthesis of aryl biguanides is typically achieved through the condensation of an aniline derivative with dicyandiamide in the presence of an acid catalyst.

G Synthetic Pathway for 1-(4-Fluorophenyl)biguanide HCl cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Fluoroaniline E 1-(4-Fluorophenyl)biguanide HCl A->E B Dicyandiamide B->E C HCl (aq) C->E Catalyst D Heat (Reflux) D->E Energy

Caption: Synthesis of 1-(4-Fluorophenyl)biguanide HCl.

4.2. Analytical Workflow

The following diagram outlines the standard workflow for the characterization of a synthesized compound like 1-(4-Fluorophenyl)biguanide HCl.

G Analytical Workflow for Compound Characterization A Synthesized Product (Crude) B Purification (e.g., Recrystallization) A->B C Purity Assessment (e.g., HPLC, mp) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G High-Resolution MS D->G H Final Characterized Compound E->H F->H G->H

Caption: Analytical workflow for compound characterization.

References

Thermogravimetric Analysis of 1-(4-Fluorophenyl)biguanide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of 1-(4-Fluorophenyl)biguanide hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally similar compounds, such as metformin hydrochloride and other biguanide derivatives, to present a predictive thermal decomposition profile. It outlines a comprehensive experimental protocol for conducting TGA on this and similar pharmaceutical compounds and proposes a logical thermal decomposition pathway.

Introduction to Thermogravimetric Analysis in Pharmaceutical Development

Thermogravimetric analysis is a crucial technique in the pharmaceutical industry for evaluating the thermal stability and decomposition behavior of drug substances and excipients.[1] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data for determining optimal storage conditions, understanding degradation pathways, and ensuring the quality and safety of pharmaceutical products.[1]

Predicted Thermal Behavior of this compound

The decomposition of biguanide compounds often occurs in multiple stages. For instance, the thermal analysis of metformin hydrochloride reveals a multi-step degradation process. The initial mass loss is attributed to the release of ammonia, followed by the elimination of a hydrochloride molecule and subsequent fragmentation of the remaining structure.[3] A similar multi-stage decomposition is anticipated for this compound. The presence of the fluorophenyl group may influence the specific decomposition temperatures and the nature of the degradation products.

Quantitative Data from Analogous Compounds

To provide a quantitative framework for the expected thermal decomposition of this compound, the following table summarizes TGA data from structurally related biguanide compounds. This data serves as a valuable reference for anticipating the thermal stability and decomposition stages of the target molecule.

CompoundOnset of Decomposition (°C)Decomposition StagesKey Mass LossesReference
Metformin Hydrochloride~230Multiple stagesInitial loss of NH₃, followed by HCl and further fragmentation.[3][4][3][4]
Poly(hexamethylene biguanide) hydrochloride (PHMB)Initial water loss up to 147°C (420 K), polymer degradation above 190°C.Multiple stagesWater, guanidine, and chloride loss from chain ends and backbone fragmentation.[3]

Detailed Experimental Protocol for Thermogravimetric Analysis

The following is a detailed protocol for conducting a thermogravimetric analysis of a pharmaceutical compound such as this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should allow for the control of the atmosphere around the sample.

4.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).

4.3. Experimental Conditions

  • Heating Rate: A linear heating rate of 10 °C/min is commonly employed for pharmaceutical analysis.

  • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-900 °C).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

4.4. Data Analysis

The resulting TGA curve (mass vs. temperature) is analyzed to determine:

  • The onset temperature of decomposition.

  • The temperature ranges of discrete decomposition stages.

  • The percentage of mass loss at each stage.

  • The final residual mass.

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of a pharmaceutical compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Processing & Interpretation Sample Obtain Sample (1-(4-Fluorophenyl)biguanide HCl) Weigh Accurately Weigh (5-10 mg) Sample->Weigh Load Load into TGA Crucible Weigh->Load SetParams Set Experimental Parameters (Heating Rate, Temp. Range, Atmosphere) Load->SetParams Run Initiate TGA Run SetParams->Run Record Record Mass vs. Temperature Run->Record Plot Generate TGA/DTG Curves Record->Plot Analyze Analyze Decomposition Stages & Mass Loss Plot->Analyze Report Generate Report Analyze->Report

Figure 1: General workflow for thermogravimetric analysis.

5.2. Proposed Thermal Decomposition Pathway

Based on the known decomposition of other biguanide hydrochlorides, a plausible thermal decomposition pathway for this compound is proposed below. This pathway involves the initial loss of ammonia and hydrogen chloride, followed by the fragmentation of the fluorophenyl-substituted cyanoguanidine intermediate.

Decomposition_Pathway A 1-(4-Fluorophenyl)biguanide HCl B Intermediate + NH3 + HCl A->B Heat (Initial Stage) C Fragmentation Products (e.g., 4-Fluorophenylcyanamide, Guanidine) B->C Heat (Intermediate Stage) D Further Decomposition Products C->D Heat (Final Stage)

Figure 2: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the thermogravimetric analysis of this compound. By leveraging data from analogous compounds and established analytical protocols, researchers and drug development professionals can anticipate the thermal stability and decomposition characteristics of this molecule. The outlined experimental workflow and proposed decomposition pathway serve as a robust starting point for empirical investigation, which is essential for the comprehensive characterization of this and other new pharmaceutical entities.

References

Methodological & Application

Synthesis Protocol for 1-(4-Fluorophenyl)biguanide Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(4-Fluorophenyl)biguanide hydrochloride, a compound of interest in medicinal chemistry due to the established antidiabetic and antimalarial properties of related biguanide derivatives. The protocol is based on established methods for the synthesis of analogous aryl biguanides.

Physicochemical Properties and Characterization Data

ParameterValueReference
Molecular Formula C₈H₁₁ClFN₅[1][2]
Molecular Weight 231.66 g/mol [1][2]
Melting Point 250-254 °C[2]
Appearance White to off-white solid
Purity (Typical) ≥98%[1]
Storage Sealed in a dry environment at 2-8°C[1]
1H NMR (DMSO-d₆, 400 MHz) Expected: δ 7.1-7.3 (m, 4H, Ar-H), 7.5-8.0 (br s, 6H, NH)
13C NMR (DMSO-d₆, 100 MHz) Expected: δ 115-116 (d, JCF ≈ 22 Hz), 121-122 (d, JCF ≈ 7 Hz), 135-136 (d, JCF ≈ 3 Hz), 157-159 (d, JCF ≈ 240 Hz), 158-160 (C=N)
IR (KBr, cm⁻¹) Expected: 3300-3500 (N-H stretching), 1630-1650 (C=N stretching), 1500-1600 (aromatic C=C stretching), 1220-1240 (C-F stretching)
Mass Spectrum (ESI-MS) Expected: m/z 195.1 [M+H]⁺ (for the free base)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-arylbiguanide hydrochlorides.

Materials and Reagents:

  • 4-Fluoroaniline (C₆H₆FN)

  • Dicyandiamide (Cyanoguanidine) (C₂H₄N₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (C₇H₈)

  • Ethanol (C₂H₅OH)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-fluoroaniline in toluene.

  • Addition of Dicyandiamide: To the stirred solution, add 1.0 equivalent of dicyandiamide.

  • Acidification: Slowly add a 1:1 (v/v) solution of concentrated hydrochloric acid and water to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. A precipitate should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Visualization of the Synthesis and Proposed Mechanism of Action

The following diagrams illustrate the synthetic workflow and a plausible biological signaling pathway for this compound.

Synthesis_Workflow reagents 4-Fluoroaniline + Dicyandiamide reaction Reflux reagents->reaction solvent Toluene + Aqueous HCl solvent->reaction workup Cooling & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 1-(4-Fluorophenyl)biguanide Hydrochloride purification->product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Target Cell DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA_synthesis Thymidylate & Purine Synthesis → DNA Synthesis THF->DNA_synthesis Essential Cofactor Biguanide 1-(4-Fluorophenyl)biguanide Biguanide->Inhibition Inhibition->DHFR

References

Application Notes and Protocols for 1-(4-Fluorophenyl)biguanide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 1-(4-Fluorophenyl)biguanide is limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on structurally related biguanide derivatives, such as 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide, metformin, and phenformin. Researchers should use this information as a guideline and perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

Biguanides are a class of drugs with well-documented anti-hyperglycemic properties, with metformin being a frontline treatment for type 2 diabetes.[1][2] More recently, biguanides have garnered significant interest for their potential anticancer activities.[3][4] These compounds are known to exert their effects through various mechanisms, primarily centered on cellular energy metabolism.[1][5] The primary target for many biguanides is the mitochondrial complex I of the respiratory chain.[1][2] Inhibition of this complex leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

Activated AMPK can modulate downstream signaling pathways, such as inhibiting the mTOR pathway, which is crucial for cell growth and proliferation.[1][6] Additionally, some biguanides have been shown to affect other signaling pathways, including the EGFR/AKT/mTOR and c-Raf/ERK1/2 pathways, and can also influence processes like apoptosis and cell migration.[6] This document provides an overview of the potential applications and detailed protocols for the use of 1-(4-Fluorophenyl)biguanide in cell culture experiments, based on the known actions of related compounds.

Potential Applications in Cell Culture

  • Anticancer research: Investigating the antiproliferative and cytotoxic effects on various cancer cell lines.

  • Metabolic studies: Exploring the impact on cellular energy metabolism, including glycolysis and oxidative phosphorylation.

  • Signaling pathway analysis: Elucidating the effect on key signaling cascades involved in cell growth, survival, and apoptosis.

Data Presentation

Table 1: Reported In Vitro Efficacy of a Structurally Related Biguanide Derivative
CompoundCell LineAssay TypeConcentration RangeObserved EffectReference
1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e)A549, H1299 (NSCLC)Cell Viability (MTT)Dose-dependentSignificant decrease in cell activity.[6][7]
1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e)A549, H1299 (NSCLC)Colony Formation AssayDose-dependentInhibition of colony formation.[6][7]
1-n-heptyl-5-(3, 4-difluorophenyl) biguanide (8e)A549, H1299 (NSCLC)Western Blot2 µM and 4 µMInhibition of EGFR, AKT/mTOR, and c-Raf/ERK1/2 phosphorylation.[6]
MetforminPancreatic Cancer CellsSphere Formation Assay1 mM50% decrease in the number of spheres.[4]
Compound 1b (a phenylethynyl biguanidium salt)Pancreatic Cancer CellsSphere Formation Assay5 µM75% decrease in the number of spheres.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of 1-(4-Fluorophenyl)biguanide on cancer cells.

Materials:

  • Target cancer cell line (e.g., A549, H1299)

  • Complete cell culture medium (e.g., RPMI-1640 or F12K with 10% FBS and 1% penicillin/streptomycin)

  • 1-(4-Fluorophenyl)biguanide stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of 1-(4-Fluorophenyl)biguanide in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Protein Expression and Signaling Pathways by Western Blot

This protocol is used to investigate the effect of 1-(4-Fluorophenyl)biguanide on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 1-(4-Fluorophenyl)biguanide

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 1-(4-Fluorophenyl)biguanide (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like GAPDH or β-actin to normalize protein levels.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Biguanide 1-(4-Fluorophenyl)biguanide Biguanide->EGFR Mitochondria Mitochondrial Complex I Biguanide->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK Activates (via ↑AMP/ATP) mTOR mTOR AMPK->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF c-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathways affected by 1-(4-Fluorophenyl)biguanide.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays start Seed Cells treatment Treat with 1-(4-Fluorophenyl)biguanide start->treatment viability Cell Viability (MTT Assay) treatment->viability western Protein Analysis (Western Blot) treatment->western colony Colony Formation Assay treatment->colony data Data Analysis viability->data western->data colony->data

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for 1-(4-Fluorophenyl)biguanide hydrochloride in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(4-Fluorophenyl)biguanide hydrochloride is a research chemical. The following application notes and protocols are based on the well-established mechanisms of action of the biguanide class of compounds, particularly arylbiguanides such as phenformin. Specific quantitative data for this compound is not widely available in published literature. Therefore, the provided concentrations and expected outcomes should be considered as starting points for experimental design and will require empirical validation.

Introduction

This compound (FPBG) is a derivative of the biguanide class of molecules, which are well-known for their metabolic effects. Structurally, it is an arylbiguanide, similar to phenformin, with a fluorine substitution on the phenyl ring. Biguanides, most notably metformin, are frontline therapies for type 2 diabetes. Their primary mechanism of action involves the inhibition of mitochondrial respiratory chain Complex I.[1][2] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP ratio, a critical indicator of cellular energy status. The rise in cellular AMP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

The fluorination of the phenyl group in FPBG may enhance its lipophilicity compared to non-fluorinated analogs, potentially leading to increased cell permeability and potency. This makes FPBG an interesting compound for metabolic research, particularly in studies related to energy metabolism, diabetes, and cancer.

Predicted Applications in Metabolic Research

Based on its structural class, this compound is predicted to be a valuable tool for the following research applications:

  • Investigation of AMPK-mediated signaling pathways: As a potent activator of AMPK, FPBG can be used to study the downstream effects of AMPK activation on various metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis.[1]

  • Studies on mitochondrial function and cellular bioenergetics: By inhibiting Complex I of the electron transport chain, FPBG can be employed to investigate the consequences of mitochondrial dysfunction on cellular metabolism and viability.[1][4]

  • Elucidation of mechanisms of glucose homeostasis: FPBG is expected to reduce hepatic glucose production and increase glucose uptake in peripheral tissues, making it a useful tool for studying the regulation of blood glucose levels.

  • Cancer metabolism research: Many cancer cells exhibit altered metabolism and are particularly vulnerable to energetic stress. FPBG could be used to explore the therapeutic potential of targeting cancer cell metabolism.[2]

Data Presentation

The following tables summarize quantitative data for the well-studied biguanides, metformin and phenformin. These values can serve as a reference for designing experiments with this compound, although the potency of FPBG may differ.

Table 1: Comparative IC50 Values for Mitochondrial Respiration Inhibition

CompoundCell Line/SystemIC50 ValueReference
Phenformin SH-SY5Y NeuroblastomaComplete inhibition at 0.25 mM[4]
MDBK CellsVaries by analog[5]
Metformin MIN6 beta-cells~44% reduction at tested conc.[6]
H4IIE HepatomaSignificant inhibition at 2 mM[7]

Table 2: Effective Concentrations for AMPK Activation

CompoundCell LineConcentration for ActivationIncubation TimeReference
Phenformin SH-SY5Y Neuroblastoma0.05 mM - 2 mM6 h[8]
Ovarian Cancer CellsDose-dependent increase24 h[9]
Metformin L6 MyotubesMaximally effective at 2 mM16 h[10]
MIN6 beta-cellsEffective at tested concentrationsNot specified[6]

Signaling Pathways and Experimental Workflows

Biguanide Mechanism of Action

Biguanides like this compound primarily act by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a cascade of events culminating in the activation of AMPK and its downstream metabolic effects.

Biguanide_Mechanism Predicted Signaling Pathway of this compound FPBG 1-(4-Fluorophenyl)biguanide hydrochloride Mito Mitochondrion FPBG->Mito ComplexI Complex I Inhibition Mito->ComplexI Enters ATP_decrease Decreased ATP Production ComplexI->ATP_decrease AMP_increase Increased AMP/ATP Ratio ATP_decrease->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Metabolic_Effects Downstream Metabolic Effects (e.g., Increased Glucose Uptake, Decreased Gluconeogenesis) AMPK->Metabolic_Effects

Caption: Predicted signaling pathway of this compound.

General In Vitro Experimental Workflow

A typical workflow for investigating the metabolic effects of this compound in a cell-based assay involves cell culture, treatment with the compound, and subsequent analysis of metabolic parameters.

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Hepatocytes, Myotubes) Treatment Treat Cells with FPBG (Dose-response and time-course) Cell_Culture->Treatment FPBG_Prep Prepare FPBG Stock Solution (e.g., in DMSO or water) FPBG_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation AMPK_Assay AMPK Activation Assay (Western Blot) Incubation->AMPK_Assay Respiration_Assay Cellular Respiration Assay (Seahorse Analyzer) Incubation->Respiration_Assay Glucose_Uptake_Assay Glucose Uptake Assay (Radiolabeled or Fluorescent) Incubation->Glucose_Uptake_Assay

Caption: A general workflow for in vitro studies using this compound.

Experimental Protocols

Note: These protocols are adapted from established methods for phenformin and other biguanides. Optimization of concentrations, incubation times, and cell types is crucial.

Protocol 1: Determination of AMPK Activation by Western Blot

Objective: To assess the ability of this compound to induce the phosphorylation of AMPK at Threonine 172, a marker of its activation.

Materials:

  • Cell line of interest (e.g., HepG2, L6 myotubes)

  • Complete cell culture medium

  • This compound (FPBG)

  • DMSO (or other appropriate solvent)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Prepare a range of FPBG concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. A vehicle control (e.g., DMSO) should be included. Replace the medium in the wells with the FPBG-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Protocol 2: Measurement of Cellular Respiration

Objective: To determine the inhibitory effect of this compound on mitochondrial oxygen consumption.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (FPBG)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • FPBG Treatment: Prepare a stock solution of FPBG in the assay medium.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the sensor cartridge with the FPBG solution and mitochondrial inhibitors.

  • Measurement: a. Measure the basal oxygen consumption rate (OCR). b. Inject FPBG at various concentrations and monitor the change in OCR. c. Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Analysis: Analyze the OCR data to determine the IC50 of FPBG for mitochondrial respiration and its effects on different respiratory parameters.

Protocol 3: Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Materials:

  • Insulin-responsive cell line (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • Complete cell culture medium

  • This compound (FPBG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloridzin (a glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the cells as required (e.g., differentiate 3T3-L1 preadipocytes into adipocytes).

  • Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.

  • Treatment: Treat the cells with the desired concentrations of FPBG in KRH buffer for a specified time (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to the wells and incubate for a short period (e.g., 5-10 minutes). To determine non-specific uptake, include wells treated with a glucose transport inhibitor like phloridzin.

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement:

    • For radiolabeled glucose: Lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose analog: Measure the fluorescence intensity using a fluorescence plate reader.

  • Analysis: Normalize the glucose uptake to the protein content of each well. Calculate the fold change in glucose uptake relative to the vehicle control.

Protocol 4: In Vivo Study in a Diabetic Mouse Model

Objective: To evaluate the effect of this compound on blood glucose levels and glucose tolerance in a diabetic animal model.

Materials:

  • Diabetic mouse model (e.g., db/db mice, streptozotocin-induced diabetic mice)

  • This compound (FPBG)

  • Vehicle (e.g., saline or water)

  • Glucometer and test strips

  • Glucose solution for oral gavage (for oral glucose tolerance test)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Treatment: a. Acute Study: Administer a single dose of FPBG (e.g., by oral gavage) at various concentrations. Monitor blood glucose levels at different time points (e.g., 0, 1, 2, 4, 6 hours) after administration. b. Chronic Study: Administer FPBG daily for several weeks. Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

  • Oral Glucose Tolerance Test (OGTT): a. Fast the animals overnight. b. Administer FPBG or vehicle. c. After a specific time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) by oral gavage. d. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Analyze the changes in blood glucose levels over time. For the OGTT, calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

References

HPLC analytical method for 1-(4-Fluorophenyl)biguanide quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized HPLC-UV Method for the Quantification of 1-(4-Fluorophenyl)biguanide in Pharmaceutical Formulations

Application Note

Introduction

1-(4-Fluorophenyl)biguanide is a compound of interest in pharmaceutical development due to its structural similarity to other biguanide derivatives with known therapeutic activities. To support formulation development, quality control, and stability studies, a reliable and robust analytical method for the accurate quantification of 1-(4-Fluorophenyl)biguanide is essential. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 1-(4-Fluorophenyl)biguanide. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Chromatographic Conditions

The separation was achieved on a C18 reversed-phase column. The mobile phase composition and other chromatographic parameters were optimized to provide a symmetrical peak shape and a reasonable retention time for 1-(4-Fluorophenyl)biguanide.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 238 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were established.

Validation ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Protocols

1. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.5 with phosphoric acid.

    • Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.

    • Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of 1-(4-Fluorophenyl)biguanide reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent.

2. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of 1-(4-Fluorophenyl)biguanide.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • The concentration of 1-(4-Fluorophenyl)biguanide in the samples is calculated using the linear regression equation obtained from the calibration curve.

Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Chromatographic Analysis Isocratic Elution hplc->analysis data Data Acquisition (Chromatogram) analysis->data quant Quantification (Peak Area Integration) data->quant report Result Reporting (Concentration Calculation) quant->report

Caption: Workflow for the HPLC quantification of 1-(4-Fluorophenyl)biguanide.

Application Notes and Protocols: Preparation of a Stock Solution of 1-(4-Fluorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)biguanide hydrochloride is a member of the biguanide class of compounds, which are recognized for their diverse biological activities. Biguanides, such as the well-known anti-diabetic drug metformin, are known to exert their effects through various cellular mechanisms, including the inhibition of mitochondrial complex I and modulation of the mTOR signaling pathway. This document provides detailed protocols for the preparation of a stock solution of this compound for use in research and drug development applications, including its potential investigation as an anti-cancer or anti-viral agent.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 16018-83-0[1]
Molecular Formula C₈H₁₁ClFN₅[1]
Molecular Weight 231.66 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 250-254 °C[3]
Purity ≥98%[1]
Storage (Solid) Sealed in a dry place at 2-8°C or room temperature[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • The molecular weight is 231.66 g/mol .

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is:

      • Mass (g) = 0.010 mol/L * 0.001 L * 231.66 g/mol = 0.0023166 g = 2.317 mg

  • Weighing: Carefully weigh out approximately 2.32 mg of this compound using an analytical balance and transfer it to a 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), 2-8°C may be acceptable.

Signaling Pathway

Biguanides are known to impact the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of this pathway and the potential point of intervention for biguanides.

mTOR_Pathway cluster_legend Legend Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activate Akt Akt PDK1->Akt Activate TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibit Rheb Rheb-GTP TSC_Complex->Rheb Inhibit mTORC1 mTORC1 Rheb->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Activate fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibit Translation Protein Synthesis (Cell Growth, Proliferation) S6K1->Translation fourEBP1->Translation Biguanides Biguanides (e.g., 1-(4-Fluorophenyl)biguanide) Biguanides->mTORC1 Inhibit Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge Activation_start Activation_start Activation_end Activation_end Activation_start->Activation_end Inhibition_start Inhibition_start Inhibition_end Inhibition_end Inhibition_start->Inhibition_end —|

Caption: Simplified mTOR signaling pathway and potential inhibition by biguanides.

Experimental Workflow

The following diagram outlines the general workflow for preparing a stock solution and subsequent dilutions for in vitro experiments.

experimental_workflow start Start: Obtain solid 1-(4-Fluorophenyl)biguanide HCl weigh Weigh Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Prepare Intermediate Dilutions in Culture Medium stock->dilute working Prepare Working Concentrations for Cell Treatment dilute->working assay Perform In Vitro Assay (e.g., Cell Viability, Western Blot) working->assay end End: Data Analysis assay->end

Caption: Workflow for stock solution preparation and use in experiments.

References

Application Notes and Protocols for In vivo Administration of 1-(4-Fluorophenyl)biguanide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides are a class of drugs with well-established antihyperglycemic properties, the most notable example being metformin. Recently, interest has grown in the potential anticancer activities of biguanide derivatives. 1-(4-Fluorophenyl)biguanide is a synthetic biguanide derivative that, like other compounds in its class, is being investigated for its therapeutic potential. The primary mechanism of action for biguanides involves the inhibition of mitochondrial complex I, leading to cellular energy stress. This activates the AMP-activated protein kinase (AMPK) pathway and can modulate other signaling cascades, including the epidermal growth factor receptor (EGFR) pathway, ultimately impacting cell growth, proliferation, and metabolism. Preclinical studies in mouse models are crucial for evaluating the efficacy and safety of novel biguanide compounds like 1-(4-Fluorophenyl)biguanide.

Data Presentation

Quantitative data from representative studies on biguanide derivatives in mouse models are summarized below. These tables provide a reference for expected dosages and outcomes when designing experiments with 1-(4-Fluorophenyl)biguanide.

Table 1: Summary of In Vivo Administration Protocols for Biguanide Derivatives in Mice

Biguanide DerivativeMouse ModelDosageAdministration RouteFrequencyTreatment DurationReference
PhenforminPancreatic Cancer Xenograft50 mg/kgIntraperitoneal (IP)Daily, 5 days/weekNot specified[1]
PhenforminOvarian Cancer Orthotopic2 mg/kgIntraperitoneal (IP)Daily4 weeks[2]
MetforminBreast Cancer Xenograft250 mg/kgOral GavageDaily4 weeks[3]
BuforminMammary Carcinogenesis7.6 mmol/kg in dietOral (in diet)ContinuousPost-initiation[4]
PhenforminMammary Carcinogenesis5.0 mmol/kg in dietOral (in diet)ContinuousPost-initiation[4]
Re-phenforminHealthy FVB mice (PK study)25 mg/kgIntravenous (IV)Single dose24 hours[5]

Table 2: Summary of Antitumor Efficacy of Biguanide Derivatives in Mice

Biguanide DerivativeCancer ModelKey FindingsReference
1-n-heptyl-5-(3,4-difluorophenyl) biguanideNon-small cell lung cancer xenograftSignificantly blocked tumor growth.[6]
PhenforminPancreatic Cancer XenograftSignificantly reduced tumor volume.[1]
PhenforminOvarian Cancer Orthotopic64% reduction in tumor weight.[7]
MetforminBreast Cancer XenograftSignificantly reduced tumor relapse when combined with doxorubicin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of a biguanide derivative. These can be adapted for 1-(4-Fluorophenyl)biguanide.

Protocol 1: Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol is adapted from studies on phenformin and other synthetic biguanides in cancer models.[1][3]

1. Animal Model:

  • Species: Athymic nude mice (nu/nu) or other appropriate immunocompromised strain.

  • Age: 6-8 weeks.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Select a relevant cancer cell line.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

  • Inject 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.

3. Treatment Groups:

  • Vehicle Control: Administer the same volume of the vehicle used to dissolve the biguanide.

  • 1-(4-Fluorophenyl)biguanide Treatment Group(s): Based on data from similar compounds, a starting dose range of 10-50 mg/kg can be explored.[1]

  • Positive Control (Optional): A standard-of-care chemotherapeutic agent for the specific cancer model.

4. Drug Preparation and Administration:

  • Preparation: Dissolve 1-(4-Fluorophenyl)biguanide in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and PEG300 if necessary). Ensure the final concentration of any solubilizing agent is non-toxic to the animals.

  • Administration Route: Intraperitoneal (IP) injection or oral gavage are common routes for biguanides.[1][3]

  • Frequency: Administer treatment daily or on a 5-day-on, 2-day-off schedule.

5. Monitoring and Data Collection:

  • Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm^3) or at the end of the study period (e.g., 4-6 weeks).

  • Tissue Collection: At necropsy, excise tumors and weigh them. Collect other organs (liver, kidneys, etc.) for toxicity analysis if required.

6. Statistical Analysis:

  • Compare tumor growth rates and final tumor weights between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Pharmacokinetic Study

This protocol is a general guide for assessing the pharmacokinetic profile of 1-(4-Fluorophenyl)biguanide.

1. Animal Model:

  • Species: Healthy mice (e.g., C57BL/6 or FVB).[5]

  • Age: 8-10 weeks.

2. Drug Administration:

  • Administer a single dose of 1-(4-Fluorophenyl)biguanide via the desired route (e.g., intravenous for bioavailability assessment, or the intended therapeutic route like IP or oral gavage).

3. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor) to assess drug distribution.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of 1-(4-Fluorophenyl)biguanide in plasma and tissue homogenates.[5]

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by biguanides.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Transcription Biguanide 1-(4-Fluorophenyl)biguanide Biguanide->EGFR AMPK_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ComplexI Complex I ATP ATP ComplexI->ATP Reduces Production Biguanide 1-(4-Fluorophenyl)biguanide Biguanide->ComplexI Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio ATP->AMP_ATP_Ratio AMP AMP AMP->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth FattyAcid Fatty Acid Synthesis ACC->FattyAcid Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Animals Acclimatize Mice (6-8 weeks old) Implantation Subcutaneous Tumor Cell Implantation Animals->Implantation Cells Culture Cancer Cells Cells->Implantation Grouping Randomize into Treatment Groups Implantation->Grouping Treatment Administer Vehicle or 1-(4-Fluorophenyl)biguanide Grouping->Treatment Measurements Measure Tumor Volume & Body Weight Treatment->Measurements Daily/Scheduled Endpoint Endpoint Criteria Met Measurements->Endpoint Endpoint->Measurements No Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Yes Analysis Data Analysis Necropsy->Analysis

References

Application Note and Protocol for Determining Cell Viability using 1-(4-Fluorophenyl)biguanide HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biguanides are a class of drugs with well-established anti-hyperglycemic properties. Metformin, a prominent member of this class, is a first-line treatment for type 2 diabetes. Emerging evidence suggests that biguanides, including novel derivatives, possess anti-cancer properties. The proposed mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial respiratory chain complex I. These actions lead to a decrease in cellular energy levels, inhibition of cell proliferation, and induction of apoptosis in cancer cells. 1-(4-Fluorophenyl)biguanide HCl is a halogenated derivative of the biguanide scaffold. This document provides a detailed protocol for assessing the cytotoxic effects of 1-(4-Fluorophenyl)biguanide HCl on a representative cancer cell line using a standard MTT cell viability assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Proposed Signaling Pathway

Biguanides, including 1-(4-Fluorophenyl)biguanide HCl, are thought to exert their anti-proliferative effects primarily through the inhibition of mitochondrial complex I. This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate and inhibit downstream targets in the mTOR signaling pathway, a key regulator of cell growth and proliferation.

G 1-(4-Fluorophenyl)biguanide HCl 1-(4-Fluorophenyl)biguanide HCl Mito Mitochondrial Complex I 1-(4-Fluorophenyl)biguanide HCl->Mito Inhibits ATP ATP Production Mito->ATP Leads to Decreased AMP_ATP AMP/ATP Ratio ATP->AMP_ATP Alters AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR Proliferation Cell Proliferation Inhibition mTOR->Proliferation Apoptosis Apoptosis Induction mTOR->Apoptosis

Caption: Proposed signaling pathway of 1-(4-Fluorophenyl)biguanide HCl.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of 1-(4-Fluorophenyl)biguanide HCl against a human colon cancer cell line (e.g., HT-29) using the MTT assay in a 96-well plate format.

Materials and Reagents
  • 1-(4-Fluorophenyl)biguanide HCl (CAS: 16018-83-0)

  • Human colon cancer cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Stock Solution Preparation
  • Prepare a 10 mM stock solution of 1-(4-Fluorophenyl)biguanide HCl by dissolving the appropriate amount of the compound in sterile DMSO.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C, protected from light.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of 1-(4-Fluorophenyl)biguanide HCl B->C D Treat cells with compound C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Experimental workflow for the cell viability assay.

Detailed Procedure
  • Cell Seeding:

    • Harvest exponentially growing HT-29 cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(4-Fluorophenyl)biguanide HCl stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A suggested two-fold dilution series would be appropriate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the absorbance of the blank wells (medium only) to subtract the background absorbance from all other readings.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of 1-(4-Fluorophenyl)biguanide HCl using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for the effect of 1-(4-Fluorophenyl)biguanide HCl on HT-29 cell viability after 48 hours of treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.089100.0%
0.1 1.2110.07596.6%
0.5 1.1030.06888.0%
1 0.9520.05575.9%
5 0.6310.04150.3%
10 0.4150.03233.1%
50 0.1880.01915.0%
100 0.0970.0117.7%

Note: The data presented in this table is for illustrative purposes only and should be generated experimentally. The IC₅₀ value can be determined by non-linear regression analysis of the dose-response curve. Based on the illustrative data, the IC₅₀ value for 1-(4-Fluorophenyl)biguanide HCl in HT-29 cells is approximately 5 µM.

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic effects of 1-(4-Fluorophenyl)biguanide HCl using an MTT-based cell viability assay. The provided workflow, from stock solution preparation to data analysis, offers a standardized method for researchers in the field of drug discovery and development to assess the anti-proliferative potential of this and other biguanide derivatives. The illustrative data and proposed signaling pathway offer a framework for interpreting the experimental results.

Application Notes and Protocols for Studying Mitochondrial Respiration Using 1-(4-Fluorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biguanides are a class of compounds known for their effects on cellular metabolism, most notably as antihyperglycemic agents. A primary mechanism of action for many biguanides is the inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition leads to a decrease in ATP production from oxidative phosphorylation and a subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] 1-(4-Fluorophenyl)biguanide is a derivative of this class, and while specific data for this compound is limited, its activity can be inferred from studies on structurally related phenylbiguanides.

These application notes provide a comprehensive guide for utilizing 1-(4-Fluorophenyl)biguanide to study mitochondrial respiration. The protocols and information are based on established methodologies for related biguanides and are intended to be adapted for specific experimental needs.

Mechanism of Action

Biguanides, including phenyl-substituted derivatives, primarily target Complex I of the mitochondrial electron transport chain (ETC).[1][2] The inhibitory action is thought to occur within the quinone-binding channel of the complex.[2] This inhibition curtails the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, leading to a reduction in the proton motive force and ATP synthesis.[1] Some biguanides have also been reported to have secondary effects on other mitochondrial components, such as Complex II, Complex IV, and F1Fo-ATP synthase, although typically at higher concentrations.[3]

The ability of a biguanide to inhibit mitochondrial respiration in intact cells is dependent on its ability to cross the plasma and mitochondrial membranes to reach Complex I in the mitochondrial matrix.[1] This uptake is thought to be mediated by specific protein transporters.[1]

cluster_Mitochondrion Mitochondrial Matrix ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ CoQ Complex_I->UQ H_out Complex_I->H_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III CytC_red Cyt c (red) Complex_III->CytC_red Complex_III->H_out Complex_IV Complex IV O2 O₂ Complex_IV->O2 Complex_IV->H_out ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I NAD NAD+ NADH->NAD + H+ Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate UQH2 CoQH2 UQ->UQH2 UQH2->Complex_III UQH2->UQ CytC_ox Cyt c (ox) CytC_red->Complex_IV CytC_red->CytC_ox H2O H₂O O2->H2O + 4H+ ADP ADP + Pi ADP->ATP H_in H_in->ATP_Synthase H_out->H_in Proton Motive Force Biguanide 1-(4-Fluorophenyl)biguanide Biguanide->Complex_I Inhibition

Fig. 1: Mechanism of biguanide action on the ETC.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of representative biguanides on mitochondrial Complex I. While specific data for 1-(4-Fluorophenyl)biguanide is not available in the cited literature, the data for phenformin and phenyl biguanide provide a reference for the expected potency of phenyl-substituted biguanides.

CompoundTargetSystemIC50Reference
PhenforminComplex IIsolated bovine heart mitochondria~0.4 mM[4]
Phenyl biguanideComplex IIsolated bovine heart mitochondria~2.0 mM[1]
MetforminComplex IIsolated rat heart mitochondria>25 mM (active state)[5]
PhenforminComplex IIsolated rat heart mitochondriaSubmillimolar (deactivated state)[5]

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode or a high-resolution respirometer.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4

  • Substrates: 5 mM Pyruvate, 5 mM Malate (for Complex I-linked respiration); 10 mM Succinate (for Complex II-linked respiration)

  • ADP solution (e.g., 100 mM)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • 1-(4-Fluorophenyl)biguanide stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chamber.

  • Add isolated mitochondria (typically 0.25-0.5 mg/mL final concentration). Allow the signal to stabilize to measure baseline (State 1) respiration.

  • Add Complex I substrates (pyruvate and malate). This initiates State 2 respiration.

  • Add a known amount of ADP (e.g., 100-200 µM) to stimulate State 3 respiration (active ATP synthesis).

  • Once all the ADP is phosphorylated to ATP, respiration will slow to State 4 (resting state).

  • Add 1-(4-Fluorophenyl)biguanide at the desired concentration and observe the inhibition of State 3 or State 4 respiration.

  • To confirm the site of inhibition, rotenone can be added to block Complex I, and succinate can then be added to assess Complex II-driven respiration.

  • Antimycin A can be added at the end of the experiment to inhibit Complex III and determine non-mitochondrial oxygen consumption.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the effect of 1-(4-Fluorophenyl)biguanide on mitochondrial function in live cells.[6][7]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • 1-(4-Fluorophenyl)biguanide

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.

Day 2: Assay Execution

  • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Prepare fresh assay medium and warm to 37°C.

  • Remove the cell culture microplate from the incubator, wash the cells with the assay medium, and add the final volume of assay medium to each well.

  • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Prepare stock solutions of 1-(4-Fluorophenyl)biguanide, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

  • Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:

    • Port A: 1-(4-Fluorophenyl)biguanide or vehicle control

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

Data Analysis: The following key parameters of mitochondrial function can be calculated from the OCR measurements:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

  • Maximal Respiration: The OCR after FCCP injection.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • Proton Leak: The OCR remaining after oligomycin injection.

  • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

cluster_workflow Seahorse XF Assay Workflow cluster_injections Sequential Injections Start Day 1: Seed Cells Hydrate Hydrate Sensor Cartridge Start->Hydrate Prepare_Media Day 2: Prepare Assay Media Hydrate->Prepare_Media Wash_Cells Wash & Incubate Cells Prepare_Media->Wash_Cells Load_Compounds Load Compounds into Cartridge Wash_Cells->Load_Compounds Run_Assay Run Seahorse XF Assay Load_Compounds->Run_Assay Inject_Bigu Inject 1-(4-Fluorophenyl)biguanide Run_Assay->Inject_Bigu Analyze_Data Analyze OCR Data Inject_Oligo Inject Oligomycin Inject_Bigu->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Inject_Rot_AA->Analyze_Data

Fig. 2: Seahorse XF experimental workflow.

Concluding Remarks

1-(4-Fluorophenyl)biguanide is a valuable tool for investigating the role of mitochondrial Complex I in cellular bioenergetics. The protocols provided herein offer a framework for assessing its impact on mitochondrial respiration in both isolated mitochondria and intact cells. Researchers should optimize inhibitor concentrations and cell densities for their specific experimental systems. The study of such compounds contributes to a deeper understanding of mitochondrial physiology and pathology and may aid in the development of novel therapeutics targeting cellular metabolism.

References

Application Note: Quantitative Analysis of 1-(4-Fluorophenyl)biguanide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(4-Fluorophenyl)biguanide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was developed and validated to demonstrate high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other drug development applications.

Introduction

Biguanides are a class of oral antihyperglycemic agents, with metformin being a prominent member used in the treatment of type 2 diabetes.[1][2] 1-(4-Fluorophenyl)biguanide is a related compound of interest in pharmaceutical research. To support preclinical and clinical development, a reliable bioanalytical method is essential for accurately measuring its concentration in biological matrices.[3][4] LC-MS/MS has become the preferred technique for such analyses due to its superior sensitivity and selectivity.[3][4] This document provides a comprehensive protocol for the method development and validation for quantifying 1-(4-Fluorophenyl)biguanide in human plasma.

Experimental

Chemicals and Reagents
  • 1-(4-Fluorophenyl)biguanide hydrochloride (Purity ≥98%)

  • Metformin-d6 (Internal Standard, IS)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Formic Acid

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters XBridge C18 column (3.0 x 50 mm, 3.5 µm) or equivalent[5]

Analyte Properties and MS/MS Parameters

The chemical properties of 1-(4-Fluorophenyl)biguanide are summarized below. Mass spectrometric parameters were optimized by infusing a standard solution of the analyte and the internal standard. Positive electrospray ionization (ESI+) was used.[1]

Parameter1-(4-Fluorophenyl)biguanide
Chemical Formula (Free Base)C₈H₁₀FN₅
Molecular Weight (Free Base)195.2 g/mol
CAS Number (HCl Salt)16018-83-0[6][7]
Parent Ion [M+H]⁺m/z 196.2

Table 1: Optimized Mass Spectrometer Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 2000 V[1]
Source Temperature 400 °C[1]
Curtain Gas 10 psi[1]
Collision Gas 10 psi (Nitrogen)[1]
Nebulizer Gas (GS1) 25 psi[1]

| Heater Gas (GS2) | 45 psi[1] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Declustering Potential (DP) [V] Collision Energy (CE) [eV]
1-(4-Fluorophenyl)biguanide (Quantifier) 196.2 111.1 80 35
1-(4-Fluorophenyl)biguanide (Qualifier) 196.2 60.1 80 45

| Metformin-d6 (IS) | 136.1 | 77.1 | 60 | 25 |

Chromatographic Conditions

Separation was achieved using a gradient elution on a C18 column.

Table 3: Liquid Chromatography Parameters | Parameter | Setting | |---|---| | Column | Waters XBridge C18 (3.0 x 50 mm, 3.5 µm)[5] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile[5] | | Flow Rate | 0.35 mL/min[5] | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 2.0 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |

Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-(4-Fluorophenyl)biguanide HCl and Metformin-d6 (IS) in methanol to prepare individual stock solutions of 1 mg/mL (free base equivalent).

  • Working Standard Solutions: Prepare serial dilutions of the 1-(4-Fluorophenyl)biguanide stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.[5]

  • IS Working Solution (250 ng/mL): Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 250 ng/mL.[5]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike 190 µL of blank human plasma with 10 µL of the appropriate working standard solution to achieve the desired concentrations.[5] A typical calibration curve may range from 1 to 2000 ng/mL. QCs are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[1]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting biguanides from plasma.[2][5][8]

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (250 ng/mL Metformin-d6) to each tube, except for the blank matrix sample. Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4 °C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Dilute the supernatant by adding 1.0 mL of Mobile Phase A (0.1% formic acid in water).[5]

  • Cap the vial and inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[1] The following parameters were assessed.

Table 4: Method Validation Results

Validation Parameter Concentration (ng/mL) Result Acceptance Criteria
Linearity Range 1.0 - 2000 r² > 0.995 r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 Accuracy: 95.5% Precision: 7.8% RSD Accuracy: 80-120% Precision: ≤ 20% RSD
Intra-day Accuracy & Precision LQC (3.0) Accuracy: 102.1% Precision: 5.4% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
MQC (300) Accuracy: 98.7% Precision: 3.1% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
HQC (1500) Accuracy: 101.5% Precision: 2.5% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
Inter-day Accuracy & Precision LQC (3.0) Accuracy: 99.8% Precision: 6.9% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
MQC (300) Accuracy: 100.5% Precision: 4.5% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
HQC (1500) Accuracy: 103.2% Precision: 3.8% RSD Accuracy: 85-115% Precision: ≤ 15% RSD
Extraction Recovery (%) LQC, MQC, HQC > 85% Consistent and reproducible

| Matrix Effect | LQC, HQC | Normalized IS factor: 0.95 - 1.04 | CV ≤ 15% |

Visualizations

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute & Transfer to Vial Supernatant->Dilute Inject Inject 5 µL Dilute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Generate Report Quant->Report

Caption: Workflow for 1-(4-Fluorophenyl)biguanide analysis.

Method Development Logic

G A Analyte Characterization (MW, Structure) B Direct Infusion & MS Tuning (Parent/Product Ions, DP, CE) A->B Predict Precursor C Chromatography Development (Column, Mobile Phase, Gradient) B->C Define MRM D Sample Preparation (Protein Precipitation) C->D Optimize Separation E Method Validation (Linearity, Accuracy, Precision) D->E Ensure Clean Extract F Final Method E->F Confirm Performance

Caption: Logical flow of LC-MS/MS method development steps.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, accurate, and precise means for the quantitative analysis of 1-(4-Fluorophenyl)biguanide in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput bioanalysis in support of pharmaceutical development programs.

References

Application of 1-(4-Fluorophenyl)biguanide in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Biguanides represent a class of compounds with a broad spectrum of biological activities, including well-documented anti-hyperglycemic effects, as exemplified by metformin, and potent antimicrobial properties, notably seen with polyhexamethylene biguanide (PHMB).[1][2] The antimicrobial action of biguanides is generally attributed to their cationic nature, which facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[3][4]

The subject of this application note, 1-(4-Fluorophenyl)biguanide, is a synthetic biguanide derivative. While the broader class of biguanides has been extensively studied for antimicrobial applications, specific data on the antimicrobial efficacy of 1-(4-Fluorophenyl)biguanide is limited in publicly available scientific literature. One study involving iridium(III) complexes with various biguanide ligands, including 1-(4-Fluorophenyl)biguanide (abbreviated as 4-F-PhBig), reported that the ligand itself did not exhibit antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) greater than 32 µg/mL against the tested pathogens.[5] It is important to note that the antimicrobial activity can be significantly influenced by the overall structure of the molecule, and the lack of activity in its free form does not preclude potential efficacy when incorporated into other molecular scaffolds or delivery systems.

Given the limited specific data, this document provides generalized protocols and theoretical frameworks based on the known antimicrobial properties of other biguanide compounds. These protocols are intended to serve as a guide for researchers interested in evaluating the antimicrobial potential of 1-(4-Fluorophenyl)biguanide and its derivatives.

The proposed mechanism of action for antimicrobial biguanides, which could be hypothesized for 1-(4-Fluorophenyl)biguanide, involves a multi-step process initiated by electrostatic attraction to the bacterial cell surface. This is followed by the disruption of the cell membrane's integrity, leading to metabolic inhibition and eventual cell death.

Quantitative Data

Table 1: Antimicrobial Susceptibility Data Template for 1-(4-Fluorophenyl)biguanide and Reference Compound (PHMB)

MicroorganismStrain (e.g., ATCC)1-(4-Fluorophenyl)biguanide MIC (µg/mL)1-(4-Fluorophenyl)biguanide MBC (µg/mL)PHMB MIC (µg/mL) [Reference]
Staphylococcus aureusATCC 29213Data to be determinedData to be determined≥0.5[6]
Escherichia coliATCC 25922Data to be determinedData to be determined2[7]
Pseudomonas aeruginosaATCC 27853Data to be determinedData to be determinedData varies
Enterococcus faecalisATCC 29212Data to be determinedData to be determined2[8][9]
Candida albicansATCC 90028Data to be determinedData to be determinedData varies

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of 1-(4-Fluorophenyl)biguanide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Materials:

  • 1-(4-Fluorophenyl)biguanide hydrochloride (or other salt form)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(4-Fluorophenyl)biguanide in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC determination.

1. Materials:

  • MIC plate from Protocol 1

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as in the MIC assay.

  • Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

The following diagrams illustrate the proposed antimicrobial mechanism of action for biguanides and a typical experimental workflow for antimicrobial susceptibility testing.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_compound cluster_effects PL1 Phospholipid Head (Negative Charge) MembraneDisruption Membrane Disruption PL1->MembraneDisruption 2. Binding and Insertion PL2 Phospholipid Head (Negative Charge) PL3 Phospholipid Head (Negative Charge) Biguanide 1-(4-Fluorophenyl)biguanide (Cationic) Biguanide->PL1 1. Electrostatic Attraction Leakage Cytoplasmic Leakage MembraneDisruption->Leakage 3. Pore Formation CellDeath Cell Death Leakage->CellDeath 4. Loss of Metabolites & Ions experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare and Standardize Microbial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Microtiter Plate Inoculum->Inoculate Compound 2. Prepare Serial Dilutions of 1-(4-Fluorophenyl)biguanide Compound->Inoculate Incubate 4. Incubate (18-24h) Inoculate->Incubate ReadMIC 5. Determine MIC (No visible growth) Incubate->ReadMIC PlateMBC 6. Subculture from clear wells for MBC ReadMIC->PlateMBC ReadMBC 7. Determine MBC (≥99.9% killing) PlateMBC->ReadMBC

References

Troubleshooting & Optimization

Optimizing Reaction Yield for 1-(4-Fluorophenyl)biguanide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of target molecules is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 1-(4-Fluorophenyl)biguanide, a compound of interest in various research and development pipelines.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1-(4-Fluorophenyl)biguanide?

The most common and commercially available starting materials for the synthesis of 1-(4-Fluorophenyl)biguanide are 4-fluoroaniline and dicyandiamide (also known as 1-cyanoguanidine).[1] This reaction is typically acid-catalyzed.

Q2: What is the general reaction scheme for this synthesis?

The synthesis involves the acid-catalyzed addition of 4-fluoroaniline to the nitrile group of dicyandiamide. The reaction proceeds to form the biguanide structure, which is typically isolated as a hydrochloride salt.

Q3: What are the main factors influencing the reaction yield?

Several factors can significantly impact the yield of 1-(4-Fluorophenyl)biguanide synthesis. These include the choice of catalyst, reaction temperature, reaction time, and the solvent system used. Proper control of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction by separating the starting materials, product, and any potential byproducts. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of 1-(4-Fluorophenyl)biguanide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(4-Fluorophenyl)biguanide and provides systematic approaches to resolving them.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Catalyst: The strength or concentration of the acid catalyst may be insufficient to promote the reaction. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Reagents: Degradation or impurities in 4-fluoroaniline or dicyandiamide can hinder the reaction. 5. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Catalyst Optimization:     a. Ensure the use of a strong acid catalyst like concentrated hydrochloric acid.     b. Consider using a Lewis acid such as trimethylsilyl chloride (TMSCl), particularly for microwave-assisted synthesis, which can improve yields.[2] 2. Temperature Adjustment:     a. For conventional heating, ensure the reaction mixture is refluxed at an appropriate temperature (e.g., in toluene for 10 hours).[3]     b. For microwave-assisted synthesis, optimize the temperature (e.g., 140-150 °C).[2] 3. Time Optimization:     a. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 4. Reagent Quality Check:     a. Use freshly opened or purified reagents. Ensure 4-fluoroaniline is free from oxidation impurities. 5. Solvent Selection:     a. Toluene is a common solvent for conventional heating.[3]     b. Acetonitrile is often used for microwave-assisted synthesis.[2]
Formation of Side Products 1. Overheating or Prolonged Reaction Time: These conditions can lead to the formation of byproducts, such as triazine derivatives. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.1. Reaction Condition Control:     a. Carefully control the reaction temperature and time. Monitor the reaction to stop it once the starting material is consumed. 2. Stoichiometry Verification:     a. Use a slight excess (e.g., 1.1 equivalents) of 4-fluoroaniline relative to dicyandiamide.
Difficulty in Product Isolation and Purification 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture. 2. Ineffective Recrystallization: The chosen solvent system for recrystallization may not be optimal, leading to poor recovery or purity.1. Isolation Optimization:     a. After the reaction, cool the mixture and add an anti-solvent (e.g., water) to induce precipitation of the hydrochloride salt.[3]     b. Neutralize the reaction mixture with a base like ammonium hydroxide to precipitate the free base, which can then be washed and converted back to the salt if desired.[3] 2. Recrystallization Solvent Screening:     a. Ethanol is a commonly used solvent for the recrystallization of arylbiguanide hydrochlorides.[3]     b. Consider mixed solvent systems like ethanol/water or hexane/acetone for improved purification.[4]

Data Presentation

Comparison of Synthetic Methodologies for Arylbiguanide Synthesis
Method Catalyst Solvent Temperature Time Typical Yield Reference
Conventional HeatingHydrochloric AcidToluene/WaterReflux3 - 16 h~80% (for 1-(4-chlorophenyl)biguanide)[3]
Microwave-AssistedTrimethylsilyl Chloride (TMSCl)Acetonitrile140 °C15 min66-79% (for pyrazole-containing biguanides)[2]
Conventional HeatingIron(III) ChlorideNot specifiedNot specifiedNot specified55-99% (for various substituted biguanides)[5]

Note: The yields presented are for analogous arylbiguanides and may vary for 1-(4-Fluorophenyl)biguanide. Experimental optimization is recommended.

Experimental Protocols

Protocol 1: Conventional Synthesis of 1-(4-Fluorophenyl)biguanide Hydrochloride

Materials:

  • 4-Fluoroaniline

  • Dicyandiamide

  • Toluene

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol

  • Ammonium Hydroxide solution (dilute)

Procedure:

  • To a solution of dicyandiamide (1.0 eq) in toluene, add 4-fluoroaniline (1.1 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water dropwise.

  • Heat the mixture to reflux and maintain for 10-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of ammonium hydroxide.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water.

  • Recrystallize the crude solid product from ethanol to afford pure this compound.[3]

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 4-Fluoroaniline

  • Dicyandiamide

  • Anhydrous Acetonitrile

  • Trimethylsilyl Chloride (TMSCl)

  • Isopropyl Alcohol

Procedure:

  • In a microwave process vial, add dicyandiamide (1.0 eq) and 4-fluoroaniline (1.1 eq) to anhydrous acetonitrile.

  • Slowly add trimethylsilyl chloride (2.2 eq) to the mixture.

  • Seal the vial and irradiate in a microwave reactor at 140 °C for 15 minutes.

  • After the reaction, cool the mixture and add isopropyl alcohol.

  • Stir and irradiate at 125 °C for an additional 1 minute to facilitate precipitation.

  • Collect the precipitated hydrochloride salt by filtration and wash with cold acetonitrile.[2]

Characterization Data for this compound:

  • Molecular Formula: C₈H₁₁ClFN₅[6]

  • Molecular Weight: 231.66 g/mol [6]

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 6.80 (d, J = 8.7 Hz, 2H), 7.48 (d, J = 8.9 Hz, 2H), 8.77 (s, 1H), 6.46 (s, 2H), 5.14 (s, 1H), 4.80 (s, 1H). (Note: This is a representative spectrum for a similar bis-biguanide and may vary for the target compound)[7]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals in the aromatic region (115-160 ppm) and for the biguanide carbons (around 160-170 ppm).

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Fluoroaniline + Dicyandiamide heating Conventional Heating or Microwave Irradiation reagents->heating solvent_catalyst Solvent + Catalyst solvent_catalyst->heating precipitation Precipitation heating->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product 1-(4-Fluorophenyl)biguanide Hydrochloride recrystallization->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Low Yield Observed check_reagents Verify Reagent Quality (4-Fluoroaniline, Dicyandiamide) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_catalyst Evaluate Catalyst (Type, Concentration) start->check_catalyst purify_reagents Purify or Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions change_catalyst Change Catalyst or Adjust Concentration check_catalyst->change_catalyst end_node Improved Yield purify_reagents->end_node optimize_conditions->end_node change_catalyst->end_node

Caption: A logical decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: 1-(4-Fluorophenyl)biguanide hydrochloride in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 1-(4-Fluorophenyl)biguanide hydrochloride when prepared in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound due to its high solubilizing capacity for many organic molecules.[1][2] However, it is crucial to use anhydrous DMSO to minimize potential degradation.

Q2: How should I store my stock solution of this compound in DMSO?

A2: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] The containers should be tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[4]

Q3: Can I store the DMSO stock solution at room temperature?

A3: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some compounds may be stable at room temperature for short durations, the risk of degradation increases.[3] For consistent experimental results, refrigerated or frozen storage is advised.

Q4: What are the potential signs of degradation of my this compound DMSO stock solution?

A4: Visual signs of degradation can include color changes or the appearance of precipitates. However, chemical degradation may not always be visible. If you suspect degradation, it is best to perform an analytical validation (e.g., by HPLC) or use a fresh stock solution.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the DMSO stock solution upon storage. The compound may have limited solubility at lower temperatures, or the concentration may be too high. Water may have been absorbed by the DMSO, reducing solubility.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, sonication may be attempted. Ensure you are using anhydrous DMSO and that the storage container is tightly sealed. Consider preparing a fresh stock at a slightly lower concentration.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to moisture or light). The hydrochloride salt may create a slightly acidic microenvironment in the presence of absorbed water, potentially leading to DMSO degradation into interfering byproducts like methyl thioether or dimethyl disulfide.[5]Prepare a fresh stock solution from the solid compound. Validate the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC-UV). Always use single-use aliquots.
Difficulty dissolving the compound in DMSO. The compound may require gentle heating or sonication to fully dissolve. The purity of the compound or the quality of the DMSO could also be a factor.Warm the solution to 37°C and vortex or sonicate for a short period. If solubility issues persist, ensure you are using a high-purity grade of both the compound and anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of Solution Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of this compound in DMSO over time and under different storage conditions.

Materials:

  • Stock solution of this compound in DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer)

  • HPLC vials

Procedure:

  • Prepare a fresh stock solution of this compound in DMSO as a reference standard (Time 0).

  • Immediately dilute a sample of the Time 0 stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time.

  • Aliquot the remaining stock solution and store it under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Allow the aliquot to thaw completely and come to room temperature.

  • Dilute a sample of the aged stock solution to the same concentration as the Time 0 sample and analyze by HPLC.

  • Compare the peak area of the principal peak and look for the appearance of any new peaks (indicating degradation products) relative to the Time 0 sample. Calculate the percentage of the compound remaining at each time point.

Visualizations

Caption: Workflow for assessing compound stability in DMSO.

troubleshooting_logic start Inconsistent Experimental Results check_stock Is the stock solution clear and precipitate-free? start->check_stock check_age Is the stock solution fresh (<1 month at -20°C, <6 months at -80°C)? check_stock->check_age Yes re_dissolve Warm and vortex to redissolve precipitate. check_stock->re_dissolve No check_handling Were single-use aliquots used to avoid freeze-thaw cycles? check_age->check_handling Yes prepare_fresh Prepare a fresh stock solution from solid compound. check_age->prepare_fresh No check_handling->prepare_fresh No validate Validate fresh stock (e.g., HPLC). check_handling->validate Yes, but issues persist prepare_fresh->validate re_dissolve->check_age

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results in 1-(4-Fluorophenyl)biguanide assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during in-vitro assays involving 1-(4-Fluorophenyl)biguanide.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my IC50 values for 1-(4-Fluorophenyl)biguanide across different experiments?

A1: High variability in IC50 values is a common issue and can stem from several biological and technical factors.[1] Biguanides, as a class, can be sensitive to assay conditions.[2]

  • pH of Culture Media: The activity of biguanides can be pH-dependent. Small shifts in the pH of your culture media between experiments can alter compound charge and cell permeability, leading to inconsistent results.

  • Compound Stability: 1-(4-Fluorophenyl)biguanide may degrade under certain storage conditions or after repeated freeze-thaw cycles. Ensure the compound is stored as recommended and use freshly prepared dilutions for each experiment.[3]

  • Cell Passage Number: Cells can exhibit altered metabolic activity and sensitivity to compounds at high passage numbers.[1] It is crucial to use cells within a consistent and narrow passage range for all related experiments.

  • Inconsistent Seeding Density: A primary cause of variability is inconsistent cell seeding.[4][5] Ensure your cell suspension is homogenous and that seeding density is precisely controlled.

To mitigate these issues, standardize your protocol rigorously. This includes pH-testing your media for each experiment and implementing a strict cell passage and banking system.

Q2: My 1-(4-Fluorophenyl)biguanide stock solution appears cloudy or shows precipitation. What should I do?

A2: Cloudiness or precipitation indicates poor solubility, which is a major source of assay error.[5] 1-(4-Fluorophenyl)biguanide hydrochloride is generally soluble in aqueous solutions, but its solubility can be affected by the solvent, concentration, and temperature.[2][6]

  • Solvent Choice: While often dissolved in DMSO for stock solutions, ensure the final concentration of DMSO in your assay media is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.

  • Concentration Limits: You may be exceeding the solubility limit. Try preparing a lower concentration stock solution.

  • Preparation Method: Ensure the compound is fully dissolved before making serial dilutions. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Do not use a solution with visible precipitate.

The table below shows hypothetical solubility data in common solvents.

SolventMax Solubility (mM) at 25°CObservations
DMSO50Clear solution
Ethanol15Clear solution
PBS (pH 7.4)5May precipitate at higher concentrations
Water10Clear solution
Q3: The compound shows lower potency than expected. What are the possible causes?

A3: A decrease in observed potency can be due to compound-specific issues or assay artifacts.

  • Compound Integrity: Verify the purity and identity of your compound batch.[3] Impurities or degradation can significantly reduce potency.

  • Protein Binding: If you are using serum-containing media, the compound may bind to serum proteins like albumin, reducing its free concentration and apparent potency. Consider running a parallel assay in serum-free media to assess this effect.

  • Assay Interference: The compound might interfere with the assay readout technology.[7] For example, in MTT assays, colored compounds can interfere with absorbance readings.[1] Run a cell-free control with the compound and assay reagents to check for direct interference.

Troubleshooting Guides
Q4: How do I troubleshoot batch-to-batch inconsistency in my compound's activity?

A4: Batch-to-batch variability is a critical issue in drug development. A systematic approach is required to identify the source.

First, confirm the identity and purity of each batch using analytical methods like LC-MS and NMR.[3] Minor variations in synthesis can lead to different impurity profiles that affect biological activity.

Next, create a troubleshooting workflow to isolate variables.

G cluster_0 A Start: Inconsistent Results B Step 1: Analytical Chemistry Verify Purity & Identity of Batches A->B C Is Purity >98% and Identity Confirmed? B->C D Step 2: Reagent & Cell Check Use Standardized Reagents & Cell Passage C->D Yes G Source New Compound Batch C->G No E Is Inconsistency Resolved? D->E F Step 3: Protocol Review Compare Protocols for Deviations E->F No H Problem Solved E->H Yes I Consult Technical Support F->I

Caption: Troubleshooting workflow for batch inconsistency.

The table below shows an example of how IC50 values might vary with compound purity.

Compound BatchPurity (by HPLC)Average IC50 (µM)Standard Deviation
Batch A99.2%12.51.1
Batch B95.5%18.23.5
Batch C99.1%12.91.3

As shown, the lower purity of Batch B correlates with a weaker and more variable potency.

Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the effect of 1-(4-Fluorophenyl)biguanide on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Fluorophenyl)biguanide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

G cluster_workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24 hours seed->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48-72 hours treat->incubate2 reagent 5. Add MTT Reagent incubate2->reagent dissolve 6. Solubilize Formazan (DMSO) reagent->dissolve read 7. Read Absorbance (570 nm) dissolve->read end End read->end

Caption: General workflow for a cell-based MTT assay.
Signaling Pathway Context

Q5: What is the expected mechanism of action for 1-(4-Fluorophenyl)biguanide?

A5: As a biguanide, this compound is expected to act similarly to metformin by targeting mitochondrial complex I.[2][8] Inhibition of mitochondrial respiration leads to an increase in the cellular AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.[9] Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes (like protein synthesis via the mTOR pathway) and stimulate catabolic processes, which can lead to decreased cell proliferation and viability in cancer cells.

G cluster_pathway compound 1-(4-Fluorophenyl)biguanide mito Mitochondrial Complex I compound->mito Inhibits amp_atp Increased AMP:ATP Ratio mito->amp_atp Leads to ampk AMPK Activation amp_atp->ampk mtor mTOR Pathway ampk->mtor Inhibits proliferation Decreased Cell Proliferation & Viability mtor->proliferation Results in

Caption: Hypothesized signaling pathway for biguanides.

References

How to reduce off-target effects of 1-(4-Fluorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Fluorophenyl)biguanide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for 1-(4-Fluorophenyl)biguanide?

A1: Like other biguanides such as metformin and phenformin, the primary on-target effect of 1-(4-Fluorophenyl)biguanide is the inhibition of mitochondrial respiratory chain complex I.[1][2][3] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4] Activated AMPK then phosphorylates downstream targets to restore energy balance, which is believed to mediate many of the therapeutic effects of biguanides.[3]

Q2: What are the potential off-target effects of 1-(4-Fluorophenyl)biguanide?

A2: While specific data for the 4-fluoro analog is limited, based on studies of phenylbiguanide and other analogs, potential off-target interactions may include:

  • α2-Adrenergic Receptors: Phenylbiguanide and its analogs have shown interaction with these receptors.

  • Organic Cation Transporters (OCTs): As a cationic molecule, it can be a substrate or inhibitor of OCTs, which are involved in the transport of many compounds and can affect drug disposition and clearance.[5]

  • Nicotinic Acetylcholine Receptors (nAChRs): Structural similarities to nicotinic ligands suggest a possibility of interaction.

  • Other Mitochondrial Complexes: At higher concentrations, biguanides may also inhibit other complexes of the electron transport chain.

  • Serotonin 5-HT3 Receptor: Phenylbiguanide is a known selective agonist for the 5-HT3 receptor, and this activity should be considered.[6]

Q3: How does the 4-fluoro substitution potentially influence the activity and off-target effects?

A3: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties. The 4-fluoro substitution on the phenyl ring is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake, potentially leading to increased potency at both on- and off-targets.[7][8]

  • Alter Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the compound's half-life.[9][10]

  • Modify Binding Affinity: The high electronegativity of fluorine can alter electronic interactions with target binding sites, potentially increasing affinity and selectivity for the intended target, or conversely, for an off-target.[9]

Q4: What are the initial steps to take if I suspect my experimental results are due to off-target effects?

A4: If you suspect off-target effects are influencing your data, consider the following initial steps:

  • Conduct a Dose-Response Curve: Determine if the observed effect is dose-dependent. Off-target effects often occur at higher concentrations.

  • Use a Structurally Unrelated Compound: Employ a compound with a different chemical scaffold but the same on-target mechanism (e.g., another complex I inhibitor like rotenone, though with its own off-target profile) to see if it recapitulates the phenotype.

  • Utilize On-Target Antagonists/Inhibitors: If available, use a selective antagonist or inhibitor for your suspected off-target to see if it reverses the observed effect.

  • Employ Knockout/Knockdown Models: Use cell lines where the suspected off-target has been knocked out or knocked down to see if the effect of 1-(4-Fluorophenyl)biguanide is diminished.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Reproducibility in Cell-Based Assays
Possible Cause Suggested Solution
Compound Instability or Degradation Prepare fresh solutions of 1-(4-Fluorophenyl)biguanide for each experiment from a high-purity powder source. For stock solutions, aliquot and store at -80°C, avoiding repeated freeze-thaw cycles.[11]
Poor Solubility Determine the solubility of the compound in your specific assay medium. Use of a small percentage of DMSO may be necessary, but ensure the final concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent, as this can alter their response to treatment.[11]
Assay Interference The compound may interfere with the assay readout (e.g., fluorescence). Run controls with the compound in the absence of cells to check for direct interference with the assay signal.[6]
Issue 2: Observed Cellular Phenotype Does Not Correlate with AMPK Activation
Possible Cause Suggested Solution
AMPK-Independent Off-Target Effect The observed phenotype may be due to an off-target effect. Investigate other potential targets such as α2-adrenergic or 5-HT3 receptors using specific antagonists in co-treatment experiments.
High Compound Concentration High concentrations of biguanides can induce cellular stress and toxicity independent of the canonical AMPK pathway. Lower the concentration to a range where AMPK activation is observed without significant cytotoxicity.
Timing of Assay AMPK activation can be transient. Perform a time-course experiment to determine the optimal time point for measuring AMPK phosphorylation and downstream target engagement after treatment.
Cell-Type Specific Signaling The coupling of mitochondrial inhibition to AMPK activation can vary between cell types. Confirm target engagement by measuring both mitochondrial respiration and AMPK phosphorylation in your specific cell model.

Experimental Protocols

Protocol 1: Assessing Off-Target Binding via Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding of 1-(4-Fluorophenyl)biguanide to a potential off-target receptor, for example, the α2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line overexpressing the α2-adrenergic receptor.

  • Radiolabeled ligand specific for the α2-adrenergic receptor (e.g., [³H]-RX821002).

  • Unlabeled 1-(4-Fluorophenyl)biguanide.

  • Binding buffer appropriate for the receptor.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate: binding buffer, a fixed concentration of the radiolabeled ligand (at or below its Kd), and a range of concentrations of unlabeled 1-(4-Fluorophenyl)biguanide (e.g., from 1 nM to 100 µM).[6]

  • Controls: Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand, buffer, and a high concentration of a known unlabeled ligand for the target receptor).[6]

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[6]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding at each concentration by subtracting non-specific binding from total binding. Plot the specific binding as a function of the 1-(4-Fluorophenyl)biguanide concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Protocol 2: In Vitro AMPK Activation Assay (Luminescent Kinase Assay)

This protocol measures the activity of AMPK by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Active AMPK enzyme.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT; 100µM AMP).

  • Substrate peptide for AMPK (e.g., SAMS peptide).

  • ATP.

  • 1-(4-Fluorophenyl)biguanide.

  • ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

  • Kinase Reaction Setup: In a white 96-well plate, add 5 µL of diluted active AMPK, 2.5 µL of a mix containing the substrate peptide and AMP, and 2.5 µL of 1-(4-Fluorophenyl)biguanide at various concentrations.[12]

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus to the AMPK activity.

Protocol 3: Mitochondrial Complex I Inhibition Assay

This assay spectrophotometrically measures the NADH:ubiquinone oxidoreductase activity of complex I.

Materials:

  • Isolated mitochondria.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • NADH.

  • Ubiquinone-1 (Coenzyme Q1).

  • Antimycin A (to inhibit complex III).

  • 1-(4-Fluorophenyl)biguanide.

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols.

  • Assay Mixture: In a cuvette, prepare an assay mixture containing the assay buffer, antimycin A, and ubiquinone-1. Add the isolated mitochondria.

  • Pre-incubation: Add varying concentrations of 1-(4-Fluorophenyl)biguanide to the cuvettes and pre-incubate for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding NADH.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[1]

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Illustrative Selectivity Profile of a Phenylbiguanide Analog

TargetIC50 (µM)Assay Type
On-Target
Mitochondrial Complex I15.5NADH Oxidation Assay
AMPK Activation (EC50)25.2Cell-Based Phospho-ACC Assay
Off-Targets
α2-Adrenergic Receptor>100Radioligand Binding Assay
Organic Cation Transporter 1 (OCT1)58.7[¹⁴C]-TEA Uptake Assay
5-HT3 Receptor85.3Calcium Influx Assay

Note: The data in this table is for illustrative purposes based on known activities of related biguanide compounds and should be experimentally determined for 1-(4-Fluorophenyl)biguanide.

Visualizations

Signaling_Pathway Biguanide 1-(4-Fluorophenyl)biguanide Mito Mitochondrial Complex I Biguanide->Mito Inhibition OffTarget1 α2-Adrenergic Receptor Biguanide->OffTarget1 Interaction OffTarget2 Organic Cation Transporters (OCTs) Biguanide->OffTarget2 Interaction ATP ATP Production Mito->ATP Decreases AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Increases AMPK AMPK Activation AMP_ATP->AMPK Downstream Downstream Metabolic Effects AMPK->Downstream OffTarget_Effects Off-Target Effects OffTarget1->OffTarget_Effects OffTarget2->OffTarget_Effects

Caption: On-target vs. potential off-target pathways of 1-(4-Fluorophenyl)biguanide.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Verify Compound Purity, Solubility, and Stability Start->Check_Compound Check_Cells Standardize Cell Culture (Passage #, Health) Start->Check_Cells Check_Assay Run Assay Controls (e.g., Compound Interference) Start->Check_Assay Decision1 Results Still Inconsistent? Check_Compound->Decision1 Check_Cells->Decision1 Check_Assay->Decision1 Suspect_Off_Target Suspect Off-Target Effect Decision1->Suspect_Off_Target Yes Analyze Analyze Results to Confirm/Rule Out Off-Target Decision1->Analyze No, Issue Resolved Dose_Response Perform Dose-Response Curve Suspect_Off_Target->Dose_Response Use_Antagonist Use Specific Antagonist for Suspected Off-Target Suspect_Off_Target->Use_Antagonist Use_KO_Model Use Knockout/Knockdown Cell Model Suspect_Off_Target->Use_KO_Model Dose_Response->Analyze Use_Antagonist->Analyze Use_KO_Model->Analyze

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Technical Support Center: Biguanide Derivatives in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing biguanide derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered when working with metformin, phenformin, and buformin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for biguanide derivatives?

The primary mechanism of action for biguanide derivatives, including metformin, phenformin, and buformin, is the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2][3][4] Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes (e.g., protein synthesis via the mTOR pathway) and stimulate catabolic pathways to restore cellular energy balance.

Q2: What are the key differences in potency between metformin, phenformin, and buformin?

Phenformin is considerably more potent than metformin, often demonstrating similar or greater effects at concentrations 30 to 50 times lower.[5] Buformin's potency is generally considered to be between that of metformin and phenformin.[2] This difference in potency is largely attributed to their differing lipophilicity, which affects their ability to enter cells and accumulate within the mitochondria.[1][5]

Q3: Why are my experimental results with biguanides inconsistent?

Inconsistent results with biguanides often stem from variations in experimental conditions. Key factors to consider include:

  • Cell Culture Media Glucose Concentration: High glucose levels in culture media can mask the metabolic effects of biguanides, leading to reduced efficacy.[6][7][8][9] It is advisable to use media with physiological glucose concentrations (e.g., 5.5 mM).

  • Cell Seeding Density: High cell confluency can lead to nutrient depletion and hypoxia, altering cellular metabolism and the response to biguanides.[9] Standardize seeding density to ensure cells are in an exponential growth phase.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change over time with continuous passaging.

Q4: Can biguanides have off-target effects?

Yes, beyond mitochondrial complex I inhibition, biguanides can have other effects. For instance, they can lead to the depletion of intermediates in the tricarboxylic acid (TCA) cycle and glycolysis.[5] Phenformin, in particular, has been noted to have more pronounced off-target effects compared to metformin.[5]

Q5: How stable are biguanide derivatives in cell culture medium?

While specific stability data can vary, it is best practice to prepare fresh dilutions of biguanides from a stock solution for each experiment to ensure consistent activity.

Troubleshooting Guides

Issue 1: Weak or No Activation of AMPK Detected by Western Blot

Possible Causes:

  • Suboptimal Drug Concentration or Treatment Duration: The concentration and time required for AMPK activation can vary significantly between cell lines.

  • Low Protein Expression: The total AMPK protein level in your cell line might be low.

  • Poor Antibody Quality: The primary antibody against phosphorylated AMPK (p-AMPK) may not be optimal.

  • Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate p-AMPK during sample preparation.

Troubleshooting Steps:

  • Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

  • Increase Protein Load: Increase the amount of protein loaded onto the SDS-PAGE gel.

  • Validate Antibody: Use a well-validated p-AMPK antibody and optimize its dilution.

  • Use Inhibitors: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors.

Issue 2: High Variability in Cell Viability Assays (e.g., MTT, SRB)

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

  • Medium Acidification: Biguanide-induced lactate production can lower the pH of the culture medium, affecting cell viability independently of the drug's primary mechanism.[5]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered drug concentrations and cell growth.

Troubleshooting Steps:

  • Careful Seeding: Ensure a homogenous cell suspension and accurate pipetting.

  • Monitor pH: Use a buffered medium (e.g., with HEPES) or change the medium more frequently, especially for longer incubation periods.

  • Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation from adjacent wells.

Issue 3: Unexpected Cell Death at Low Biguanide Concentrations

Possible Cause:

  • Low Glucose Medium: Cells cultured in low glucose media are more sensitive to the metabolic stress induced by biguanides and may undergo cell death at lower concentrations.[7]

Troubleshooting Steps:

  • Adjust Glucose Levels: If the goal is not to specifically study effects in low glucose, consider using a medium with a physiological glucose concentration to reduce sensitivity.

  • Dose-Response: Perform a careful dose-response analysis to identify a non-toxic working concentration for your specific experimental conditions.

Data Presentation

Table 1: Physicochemical Properties of Common Biguanide Derivatives

PropertyMetforminPhenforminBuformin
Molecular Formula C4H11N5C10H15N5C6H15N5
Molecular Weight ( g/mol ) 129.16205.27157.22
pKa ~12.4~11.8~11.9
logP (Octanol/Water) -2.6~0.8~-0.5
Water Solubility Freely solubleSparingly solubleSoluble

Data compiled from various sources.[10][11][12]

Table 2: Comparative Potency of Biguanide Derivatives

ParameterMetforminPhenforminBuformin
Mitochondrial Complex I Inhibition (IC50) 19.4 ± 1.4 mM (Bovine Heart)3.8 - 3.9 µM (Human Cell Lines)Generally intermediate between metformin and phenformin
Cell Viability (IC50) - A549 Lung Cancer Cells ~10-20 mM~50-100 µMNot widely reported
Cell Viability (IC50) - HepG2 Liver Cancer Cells 325 ± 25 µM3.80 ± 0.38 µMNot widely reported
Typical In Vitro Concentration Range 0.1 - 20 mM1 - 250 µM0.1 - 1 mM
Typical In Vivo Dosage (Mice) 50 - 250 mg/kg/day30 mg/kg/dayNot widely reported for cancer models
Typical In Vivo Dosage (Rats) 9.3 mmol/kg diet5.0 mmol/kg diet7.6 mmol/kg diet

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration. The data presented is a compilation from multiple sources for comparative purposes.[1][13][14][15][16][17][18]

Experimental Protocols

Protocol 1: Assessment of AMPK Activation by Western Blot
  • Cell Seeding and Treatment: Seed cells at a standardized density to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of biguanide derivatives for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Measurement of Mitochondrial Respiration using an Extracellular Flux Analyzer
  • Cell Seeding: Seed cells in a specialized extracellular flux assay plate and allow them to adhere overnight.

  • Drug Preparation: Prepare fresh solutions of biguanide derivatives and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Cell Treatment: Replace the culture medium with pre-warmed assay medium containing the biguanide or vehicle control and incubate for the desired duration.

  • Assay Execution: Load the mitochondrial stress test compounds into the sensor cartridge. Place the cell plate in the extracellular flux analyzer and run the assay protocol to measure the Oxygen Consumption Rate (OCR).

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 3: Quantification of Lactate Production
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with biguanide derivatives for the desired time.

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Lactate Measurement: Use a commercially available colorimetric or fluorometric lactate assay kit to measure the lactate concentration in the collected medium, following the manufacturer's instructions.

  • Normalization: In a parallel plate, determine the cell number or total protein content in each well to normalize the lactate production values. This accounts for any differences in cell proliferation or viability caused by the treatments.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Biguanides Biguanide Derivatives (Metformin, Phenformin, Buformin) Mitochondrion Mitochondrion Biguanides->Mitochondrion Accumulation ComplexI Mitochondrial Complex I ATP_decrease ATP↓ ComplexI->ATP_decrease Inhibition AMP_increase AMP↑ ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Allosteric Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Catabolic Catabolic Processes (e.g., Glycolysis) AMPK->Catabolic Stimulation LKB1 LKB1 LKB1->AMPK Phosphorylation (Activation) Anabolic Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolic Inhibition

Caption: Biguanide signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Conditions Review Cell Culture Conditions Start->Check_Conditions Check_Protocols Verify Experimental Protocols Start->Check_Protocols Check_Reagents Assess Reagent Quality & Concentration Start->Check_Reagents Glucose Glucose Concentration (Use Physiological Levels) Check_Conditions->Glucose Density Cell Seeding Density (Ensure Consistency) Check_Conditions->Density Passage Cell Passage Number (Use Low Passage) Check_Conditions->Passage Antibody Antibody Validation (Check Specificity) Check_Protocols->Antibody Timing Dose & Time Optimization (Perform Titration) Check_Protocols->Timing Drug_Prep Fresh Drug Dilutions (Avoid Freeze-Thaw) Check_Reagents->Drug_Prep Consistent_Results Consistent Results Glucose->Consistent_Results Density->Consistent_Results Passage->Consistent_Results Antibody->Consistent_Results Timing->Consistent_Results Drug_Prep->Consistent_Results

Caption: Troubleshooting workflow.

References

Technical Support Center: 1-(4-Fluorophenyl)biguanide Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)biguanide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions during synthesis. These can include:

  • Unreacted 4-fluoroaniline: The starting aniline derivative may not have fully reacted.

  • Unreacted dicyandiamide: The other key starting material may be present in the crude product.

  • Melamine derivatives: Thermal degradation of biguanides, especially at temperatures above 130°C, can lead to the formation of melamine-type impurities through the loss of ammonia.[1]

  • Triazine derivatives: Cyclization reactions can occur, leading to the formation of substituted 1,3,5-triazine rings.[2][3]

Q2: Why is my this compound poorly soluble in common organic solvents for recrystallization?

A2: Arylbiguanide hydrochlorides, like this compound, often exhibit poor solubility in many common organic solvents.[4] This is due to the polar nature of the biguanide group and the ionic character of the hydrochloride salt. Finding a suitable single solvent for recrystallization can be challenging. Often, a solvent mixture is required.

Q3: My compound streaks badly during silica gel column chromatography. What is causing this and how can I fix it?

A3: Streaking on silica gel is a common issue for basic compounds like biguanides. This is primarily due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase chromatography can be an effective alternative for purifying polar and basic compounds. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The pH of the mobile phase can be adjusted with additives like formic acid or trifluoroacetic acid to improve peak shape and retention.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol, methanol, or water. A mixture of solvents, like ethanol/water, can also be effective.[4]
Compound precipitates out of solution too quickly ("oils out"). The solution is supersaturated, or the solvent/anti-solvent mixture is inappropriate.Ensure the compound is fully dissolved at the boiling point of the solvent. Cool the solution slowly. If using an anti-solvent, add it dropwise to the hot solution until turbidity just begins, then allow it to cool slowly.
Poor recovery of the purified product. The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive.Reduce the amount of solvent used to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize precipitation. Use a less effective solvent for the compound at cold temperatures.
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and the impurities. Impurities may have co-crystallized with the product.Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution). A second recrystallization from a different solvent system may be necessary.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Compound does not move from the baseline. The eluent is not polar enough. Strong interaction with the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane). Add a basic modifier like triethylamine or ammonia to the eluent to reduce interactions with silica.
Poor separation of the compound from impurities. The chosen eluent system has poor selectivity. The column was overloaded with the crude sample.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation. Reduce the amount of sample loaded onto the column.
Compound elutes as a very broad band. Tailing due to interaction with silica. Diffusion on the column.Add a basic modifier to the eluent. Use a smaller particle size silica gel for better efficiency.
Low recovery of the compound from the column. The compound may be irreversibly adsorbed onto the silica gel. The compound may be degrading on the silica.Deactivate the silica gel by pre-treating it with a solvent containing a base. Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

General Recrystallization Protocol for Arylbiguanide Hydrochlorides

This is a general procedure and may require optimization for this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble when cold. A mixture of ethanol and water is often a good starting point.[4]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Representative Column Chromatography Protocol

This protocol is a starting point and will likely require optimization based on TLC analysis.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Eluent: Start with a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient from 100% DCM to 90:10 DCM:MeOH is a reasonable starting range. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column. Alternatively, for compounds with poor solubility in the eluent, dry loading can be used.

  • Elution: Run the column, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Slow Cooling & Crystallization r_filter->r_cool r_isolate Isolate Crystals (Filtration) r_cool->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_pure Pure Product r_dry->r_pure c_start Crude Product c_load Load onto Column c_start->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_tlc Monitor Fractions by TLC c_collect->c_tlc c_combine Combine Pure Fractions c_tlc->c_combine c_evaporate Solvent Evaporation c_combine->c_evaporate c_pure Pure Product c_evaporate->c_pure troubleshooting_logic cluster_recrystallization_ts Recrystallization cluster_chromatography_ts Column Chromatography start Purification Issue method Which purification method? start->method recryst_issue What is the issue? method->recryst_issue Recrystallization chrom_issue What is the issue? method->chrom_issue Chromatography no_dissolve Poor Solubility recryst_issue->no_dissolve No Dissolution oiling_out Oiling Out recryst_issue->oiling_out Oiling Out low_recovery Low Recovery recryst_issue->low_recovery Poor Recovery no_dissolve_sol Use more polar solvent or solvent mixture. no_dissolve->no_dissolve_sol oiling_out_sol Cool slowly, use less concentrated solution. oiling_out->oiling_out_sol low_recovery_sol Use less solvent, cool in ice bath. low_recovery->low_recovery_sol streaking Streaking/Tailing chrom_issue->streaking Streaking no_elution No Elution chrom_issue->no_elution Stuck on Baseline poor_sep Poor Separation chrom_issue->poor_sep Co-elution streaking_sol Add basic modifier (e.g., Triethylamine). streaking->streaking_sol no_elution_sol Increase eluent polarity. no_elution->no_elution_sol poor_sep_sol Optimize eluent with TLC, reduce sample load. poor_sep->poor_sep_sol

References

Technical Support Center: Optimizing In Vivo Studies with 1-(4-Fluorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo study dosage for 1-(4-Fluorophenyl)biguanide. The information is structured in a question-and-answer format to address common challenges and provide practical solutions.

Disclaimer: There is limited publicly available in vivo data for 1-(4-Fluorophenyl)biguanide. The guidance provided herein is largely extrapolated from data on structurally related biguanides, such as metformin and phenformin. It is imperative that researchers conduct initial dose-range finding and maximum tolerated dose (MTD) studies to determine a safe and effective dose for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for 1-(4-Fluorophenyl)biguanide?

A1: The proposed mechanism of action for 1-(4-Fluorophenyl)biguanide is based on the well-established mechanism of other biguanides like metformin. The primary target is believed to be the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK plays a central role in regulating cellular energy metabolism, including the suppression of gluconeogenesis in the liver and the enhancement of glucose uptake in peripheral tissues.[2][3]

Biguanide 1-(4-Fluorophenyl)biguanide Mito Mitochondrial Complex I Biguanide->Mito Inhibition ATP ↓ ATP Production Mito->ATP AMP_ATP ↑ AMP:ATP Ratio ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluco ↓ Hepatic Gluconeogenesis AMPK->Gluco Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Proposed signaling pathway for 1-(4-Fluorophenyl)biguanide.

Q2: I am starting my first in vivo experiment with 1-(4-Fluorophenyl)biguanide. What is a reasonable starting dose?

A2: Due to the lack of specific data for 1-(4-Fluorophenyl)biguanide, a conservative approach is recommended. A good starting point is to conduct a dose-range finding study based on dosages of metformin and phenformin used in similar animal models. For example, oral doses of metformin in mice can range from 200 to 300 mg/kg/day, while phenformin has been administered at lower doses due to higher potency and toxicity.[1] An initial exploratory study could start with a low dose (e.g., 25-50 mg/kg) and escalate from there.

Q3: My animals are showing signs of distress and weight loss. What could be the cause?

A3: Distress and weight loss can be signs of toxicity. Biguanides, particularly phenformin, have been associated with lactic acidosis, a serious metabolic complication. It is crucial to monitor animals closely for any adverse effects. If signs of toxicity are observed, the dosage should be reduced or the experiment terminated for that animal. The main cause of toxicity from biguanides is often related to accumulation due to impaired renal function. Ensure that the animal model used has normal renal function.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in results between animals in the same group. - Inconsistent dosing administration- Animal-to-animal metabolic differences- Formulation instability- Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection).- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions daily and ensure the compound is fully dissolved.
Lack of efficacy at the tested dose. - Insufficient dosage- Poor bioavailability- Rapid metabolism or clearance- Perform a dose-escalation study to find the effective dose range.- Consider a different route of administration (e.g., from oral to intraperitoneal) to potentially increase bioavailability.- Conduct a pharmacokinetic study to determine the half-life and exposure of the compound.
Precipitation of the compound in the vehicle. - Poor solubility of the compound in the chosen vehicle.- Test different biocompatible solvents or co-solvents (e.g., saline, PBS, DMSO/saline mixture).- Gentle warming or sonication may aid dissolution, but stability should be confirmed.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.
Signs of toxicity (e.g., lethargy, weight loss, ruffled fur). - Dosage is too high (exceeding the Maximum Tolerated Dose).- Renal impairment in the animal model.- Immediately reduce the dosage or cease administration.- Conduct a formal Maximum Tolerated Dose (MTD) study.- Ensure the use of healthy animals with no pre-existing kidney conditions.

Quantitative Data from Related Biguanides

The following table summarizes reported in vivo dosages for metformin and phenformin in rodent models. This data should be used as a reference for designing initial dose-range finding studies for 1-(4-Fluorophenyl)biguanide.

Compound Animal Model Dosage Route of Administration Observed Effect/Study Type Reference
MetforminMice250 mg/kg/day (oral)OralCorresponds to a human dose of 2-2.5 g/day [1]
MetforminMice200-300 mg/kg/day (ad libitum in drinking water)OralPlasma concentration of 15 µM[1]
PhenforminMice12.5 mg/kg (single dose)IntravenousMaximum tolerated dose, achieved a plasma concentration of 3.4 µM[1]
PhenforminMice200 mg/kg/day (daily oral gavage for 28 days)OralMean plasma concentration of 1.49 µM[1]
MetforminRats (Wistar)Not specified, but used as a standard therapeutic agentNot specifiedInvestigated hypoglycemic effects

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 1-(4-Fluorophenyl)biguanide that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice), age and weight-matched.

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per group), including a vehicle control group and at least four escalating dose levels of 1-(4-Fluorophenyl)biguanide.

  • Dose Selection: Based on the data from related biguanides, a starting dose of 25 mg/kg could be used, with subsequent doses escalated by a factor of 2 (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg).

  • Administration: Administer the compound daily via the intended experimental route (e.g., oral gavage) for a period of 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not induce severe clinical signs of toxicity.

Start Start MTD Study Groups Establish Dose Groups (Vehicle + 4 Escalating Doses) Start->Groups Admin Daily Administration (7-14 days) Groups->Admin Monitor Daily Monitoring (Weight, Clinical Signs) Admin->Monitor Toxicity Toxicity Observed? Monitor->Toxicity Toxicity->Admin No (Continue Dosing) MTD Define MTD Toxicity->MTD Yes End End Study MTD->End

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(4-Fluorophenyl)biguanide.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of 1-(4-Fluorophenyl)biguanide at a therapeutically relevant and well-tolerated level (determined from the MTD study).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 1-(4-Fluorophenyl)biguanide.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

cluster_study Pharmacokinetic Study Workflow cluster_params Key Pharmacokinetic Parameters Dose Administer Single Dose Sample Collect Blood Samples (Multiple Time Points) Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analyze->Calculate Cmax Cmax (Max Concentration) Tmax Tmax (Time to Max Conc.) AUC AUC (Total Exposure) HalfLife t1/2 (Half-life)

Caption: Logical relationship of a pharmacokinetic study.

References

Technical Support Center: Managing Cytotoxicity of 1-(4-Fluorophenyl)biguanide in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the cytotoxic effects of 1-(4-Fluorophenyl)biguanide in primary cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Fluorophenyl)biguanide and what is its expected mechanism of action?

A1: 1-(4-Fluorophenyl)biguanide belongs to the biguanide class of compounds. While specific data for this derivative is limited, biguanides like metformin and phenformin are known to primarily act by inhibiting Complex I of the mitochondrial respiratory chain.[1][2][3] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK can then modulate various downstream signaling pathways, including the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with 1-(4-Fluorophenyl)biguanide?

A2: Primary cells are often more sensitive to metabolic stressors than immortalized cell lines. The cytotoxicity of biguanides is frequently linked to their mitochondrial effects, which can lead to energy depletion and metabolic crisis in cells.[4][5] Primary cells may have a lower threshold for tolerating such metabolic disruption, leading to increased cell death.

Q3: How can I reduce the cytotoxicity of 1-(4-Fluorophenyl)biguanide in my primary cell experiments?

A3: Several strategies can be employed:

  • Dose Optimization: Conduct a thorough dose-response analysis to determine the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.

  • Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the intended effect.

  • Culture Conditions: Ensure your primary cells are healthy and growing in optimal culture conditions before and during treatment. Stressed cells are more susceptible to drug-induced toxicity.

  • Metabolic Support: In some cases, supplementing the culture medium with metabolites that can bypass the inhibited pathway may offer protection. For biguanides, exploring the addition of alternative energy sources could be a potential strategy.

Q4: What are the appropriate controls to include in my cytotoxicity assays?

A4: It is crucial to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the 1-(4-Fluorophenyl)biguanide.

  • Untreated Control: Cells cultured in medium without any treatment.

  • Positive Control: A compound known to induce cytotoxicity in your specific primary cell type.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in cytotoxicity assay - High cell density.- Forceful pipetting during cell seeding.- Optimize cell seeding density by performing a titration experiment.- Handle cell suspension gently during plating.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent compound dilution.- Fluctuation in incubation times.- Use a consistent and narrow range of cell passages.- Prepare fresh serial dilutions of the compound for each experiment.- Strictly adhere to standardized incubation periods.
Unexpectedly high cytotoxicity at low concentrations - Primary cells are highly sensitive.- Compound instability in culture medium.- Perform a detailed dose-response curve starting from very low concentrations.- Prepare fresh compound solutions for each experiment and consider the stability of the compound under your specific culture conditions.
Discrepancy between different cytotoxicity assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use multiple, mechanistically different cytotoxicity assays to get a comprehensive understanding of the cytotoxic effects. For example, combine a metabolic assay (MTT, resazurin) with a membrane integrity assay (LDH release, Trypan Blue).

Quantitative Data Summary

Table 1: IC50 Values of Biguanide Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(4-chlorophenyl)-biguanideGlioblastoma Stem Cells (average of 5 lines)~2000[6]
PhenforminHep-G2 (Hepatocellular Carcinoma)430[7]
PhenforminSMMC-7721 (Hepatocellular Carcinoma)870[7]
ProguanilMCF-7 (Breast Cancer)Not provided, but showed anti-proliferative effects[8]
ProguanilMDA-MB-231 (Breast Cancer)Not provided, but showed anti-proliferative effects[8]
Fluorinated Biguanide Derivative (4b)T24 (Bladder Cancer)Not provided, but showed strong inhibition[9]
Sulfonamide-based Metformin Derivative (2)MCF-7 (Breast Cancer)87.7[10]

Note: The data presented is for cancer cell lines, which may exhibit different sensitivities compared to primary cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • 1-(4-Fluorophenyl)biguanide

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of 1-(4-Fluorophenyl)biguanide in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours in the dark to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.

Materials:

  • Primary cells

  • 1-(4-Fluorophenyl)biguanide

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and treat with serial dilutions of 1-(4-Fluorophenyl)biguanide as described in the MTT assay protocol (Steps 1-4).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the supernatant from each well.

  • Follow the instructions of the commercial LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by normalizing the LDH release from treated cells to the maximum LDH release.

Visualizations

Signaling Pathway of Biguanide-Induced Cytotoxicity

Biguanide_Cytotoxicity_Pathway Proposed Signaling Pathway of 1-(4-Fluorophenyl)biguanide Cytotoxicity cluster_extracellular Extracellular cluster_cell Primary Cell cluster_mito Mitochondrion Biguanide 1-(4-Fluorophenyl)biguanide ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibition ATP_Ratio Increased AMP/ATP Ratio ComplexI->ATP_Ratio Decreased ATP Production AMPK AMPK mTOR mTOR AMPK->mTOR Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition Cytotoxicity Cytotoxicity CellGrowth->Cytotoxicity Leads to ATP_Ratio->AMPK Activation

Caption: Proposed mechanism of 1-(4-Fluorophenyl)biguanide induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment Start Start Cell_Culture Culture Primary Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with 1-(4-Fluorophenyl)biguanide (Dose-Response) Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Select Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Viability LDH LDH Assay (Membrane Integrity) Assay->LDH Toxicity Data_Acquisition Measure Absorbance/ Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Analysis Calculate IC50 & Analyze Data Data_Acquisition->Analysis End End Analysis->End

Caption: A typical experimental workflow for evaluating cytotoxicity.

Logical Relationship for Troubleshooting High Cytotoxicity

Troubleshooting_Logic Troubleshooting High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? High_Cytotoxicity->Check_Concentration Optimize_Dose Perform Dose-Response Curve Check_Concentration->Optimize_Dose No Check_Duration Is Exposure Time Minimized? Check_Concentration->Check_Duration Yes Optimize_Time Perform Time-Course Experiment Check_Duration->Optimize_Time No Check_Cell_Health Are Cells Healthy? Check_Duration->Check_Cell_Health Yes Improve_Culture Optimize Cell Culture Conditions Check_Cell_Health->Improve_Culture No Consider_Mechanism Investigate Specific Mechanisms of Toxicity Check_Cell_Health->Consider_Mechanism Yes

Caption: A decision-making guide for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Validating the Mechanism of Action of 1-(4-Fluorophenyl)biguanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 1-(4-Fluorophenyl)biguanide against other well-studied biguanides. Due to the limited publicly available experimental data specifically for 1-(4-Fluorophenyl)biguanide, its mechanism is largely inferred from the established actions of related compounds within the biguanide class, such as metformin and phenformin. This document summarizes the core mechanisms of action for biguanides, presents available comparative data, and provides detailed experimental protocols for key validation assays.

Core Mechanism of Action: The Biguanide Family

Biguanides are a class of drugs that primarily act to lower blood glucose levels, with metformin being the most widely used.[1][2] Their mechanism is complex, involving multiple pathways that ultimately lead to reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues.[1][3] The central hypothesis for biguanide action involves the inhibition of mitochondrial respiratory chain complex I.[4][5] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][6]

Activated AMPK phosphorylates downstream targets, leading to the inhibition of gluconeogenesis (glucose production) in the liver and an increase in glucose uptake in muscle and fat tissues.[1] Additionally, biguanides can antagonize the action of glucagon, a hormone that raises blood glucose, by reducing cyclic AMP (cAMP) levels.[7]

Comparative Analysis of Biguanides

While sharing a core mechanism, different biguanide derivatives exhibit variations in their potency and cellular uptake. Factors such as lipophilicity influence their ability to cross mitochondrial membranes and inhibit complex I.[4] The following tables summarize key comparative data for metformin and phenformin, which serve as benchmarks for understanding the potential action of 1-(4-Fluorophenyl)biguanide.

Table 1: Comparative Efficacy in Mitochondrial Complex I Inhibition

CompoundIC50 for Complex I InhibitionCell Type/SystemReference
MetforminMillimolar (mM) rangeIsolated mitochondria, various cell lines[8]
PhenforminMicromolar (µM) rangeIsolated mitochondria, various cell lines[8]
1-(4-Fluorophenyl)biguanide Data not available--

Table 2: Comparative AMPK Activation

CompoundConcentration for AMPK ActivationCell TypeReference
MetforminMillimolar (mM)MDBK cells[9]
PhenforminMicromolar (µM)MDBK cells[9]
1-(4-Fluorophenyl)biguanide Data not available--

Table 3: Comparative Cytotoxicity in Cancer Cell Lines

CompoundIC50 (µM) under Glucose DeprivationCell LineReference
Phenformin~10HT29[10]
o-chlorophenyl derivative~1.9HT29[7]
1-(4-Fluorophenyl)biguanide Data not available--

Signaling Pathways and Experimental Workflows

To visually represent the key mechanisms and experimental approaches, the following diagrams are provided in DOT language for Graphviz.

Biguanide_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion Biguanide 1-(4-Fluorophenyl)biguanide (or other biguanides) Complex_I Mitochondrial Complex I Biguanide->Complex_I Inhibition ATP_production ATP Production Complex_I->ATP_production Inhibition AMP_ATP_ratio AMP:ATP Ratio ATP_production->AMP_ATP_ratio Decreases AMPK AMPK AMP_ATP_ratio->AMPK Activation Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulation

Caption: General mechanism of action for biguanides.

Experimental_Workflow_AMPK_Activation Start Cell Culture (e.g., HepG2, C2C12) Treatment Treat cells with 1-(4-Fluorophenyl)biguanide (and controls: Metformin, Phenformin) Start->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Analysis Analysis of p-AMPK/AMPK ratio Western_Blot->Analysis

Caption: Workflow for validating AMPK activation.

Experimental_Workflow_Complex_I_Inhibition Start Isolate Mitochondria Treatment Incubate mitochondria with 1-(4-Fluorophenyl)biguanide (and controls: Metformin, Rotenone) Start->Treatment Assay Measure Complex I Activity (NADH oxidation rate) Treatment->Assay Data_Analysis Calculate IC50 values Assay->Data_Analysis

Caption: Workflow for assessing Complex I inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of 1-(4-Fluorophenyl)biguanide.

Mitochondrial Complex I Activity Assay

Objective: To determine the inhibitory effect of 1-(4-Fluorophenyl)biguanide on the activity of mitochondrial respiratory complex I.

Materials:

  • Isolated mitochondria from rat liver or cultured cells.

  • Assay buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl2, 2.5 mg/mL BSA.

  • NADH (Nicotinamide adenine dinucleotide, reduced form).

  • Ubiquinone (Coenzyme Q1).

  • Antimycin A.

  • Rotenone (positive control for Complex I inhibition).

  • 1-(4-Fluorophenyl)biguanide and other biguanides (Metformin, Phenformin).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation.

  • Resuspend the mitochondrial pellet in the assay buffer and determine the protein concentration.

  • In a 96-well plate or cuvette, add the assay buffer and a final concentration of 2 µg/mL antimycin A.

  • Add varying concentrations of 1-(4-Fluorophenyl)biguanide, metformin, phenformin, or rotenone to the wells. Include a vehicle control.

  • Add 100 µM ubiquinone to each well.

  • Initiate the reaction by adding 200 µM NADH.

  • Immediately measure the decrease in absorbance at 340 nm over time at 30°C. The rate of NADH oxidation is indicative of Complex I activity.

  • Calculate the specific activity and determine the IC50 value for each compound.

Western Blot for AMPK Activation

Objective: To assess the ability of 1-(4-Fluorophenyl)biguanide to induce the phosphorylation of AMPK, indicating its activation.

Materials:

  • Hepatoma (e.g., HepG2) or myotube (e.g., C2C12) cell lines.

  • Cell culture medium and supplements.

  • 1-(4-Fluorophenyl)biguanide, Metformin, Phenformin.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of 1-(4-Fluorophenyl)biguanide, metformin, or phenformin for a specified time (e.g., 2-24 hours). Include an untreated control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.

Conclusion

Validating the mechanism of action of 1-(4-Fluorophenyl)biguanide requires a systematic approach that builds upon the extensive knowledge of the biguanide drug class. The primary targets are expected to be mitochondrial complex I and the subsequent activation of the AMPK signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these effects and compare the potency of 1-(4-Fluorophenyl)biguanide to established alternatives like metformin and phenformin. Such studies are crucial for understanding its therapeutic potential and advancing its development for clinical applications.

References

A Researcher's Guide to Selecting Negative Controls for Biguanide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of control methodologies for researchers, scientists, and drug development professionals.

Biguanides, such as metformin and phenformin, are a class of drugs widely used in the treatment of type 2 diabetes and are increasingly investigated for their anti-cancer properties. Their primary mechanism of action involves the inhibition of mitochondrial respiratory chain Complex I, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] However, biguanides also exert effects through AMPK-independent pathways. To accurately interpret experimental results and dissect the specific molecular mechanisms of biguanide action, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of various negative control strategies for biguanide experiments, supported by experimental data and detailed protocols.

Comparison of Negative Control Strategies

The choice of a negative control depends on the specific experimental question being addressed. The following table summarizes the most common types of negative controls used in biguanide research, their applications, and key considerations.

Control TypeDescriptionPrimary UseAdvantagesLimitations
Vehicle Control The solvent or medium used to dissolve the biguanide (e.g., water, PBS, DMSO) administered to control cells or animals.[3][4]To control for the effects of the delivery vehicle itself.Simple, essential for all experiments.Does not control for off-target effects of the biguanide molecule.
Pharmacological Inhibitor (e.g., Compound C) A small molecule that inhibits a specific downstream effector of the biguanide, such as AMPK.[5][6]To determine if the observed effects of the biguanide are dependent on a specific signaling pathway (e.g., AMPK).Allows for temporal control of pathway inhibition.Potential for off-target effects of the inhibitor itself.[6][7]
Genetic Controls (Knockout/Knockdown) Cells or animals in which a key gene in the biguanide signaling pathway (e.g., AMPKα, LKB1) has been deleted or its expression reduced.[8][9][10]To provide a highly specific assessment of the role of a particular protein in mediating the biguanide's effects.High specificity.Can be time-consuming and expensive to generate; potential for compensatory mechanisms.
Inactive Analog A molecule structurally similar to the biguanide but lacking its biological activity.To control for off-target effects related to the chemical structure of the biguanide, independent of its primary mechanism.Ideal for controlling for non-specific interactions.A widely accepted, commercially available, and confirmed inactive biguanide analog is not readily available.
Non-targeting siRNA/sgRNA A small interfering RNA or single guide RNA with a sequence that does not target any known gene in the experimental model.[8][10][11]To control for the general effects of the gene knockdown or knockout procedure.Essential for interpreting data from genetic control experiments.Does not control for off-target effects of the biguanide itself.

Quantitative Data Comparison

The following tables present a summary of quantitative data from studies utilizing various negative controls in biguanide experiments.

Table 1: Effect of Metformin on AMPK Activation and Glucose Uptake with Different Controls

Experimental ModelTreatmentControlMeasured ParameterResultCitation
Primary HepatocytesMetformin (0.5 mM)Vehiclep-AMPK/Total AMPKSignificant increase[12]
Primary HepatocytesMetformin (0.5 mM)AMPKα1/α2 Knockoutp-AMPK/Total AMPKNo activation[12]
L6 MyotubesMetformin (1 mM)VehicleGlucose Uptake~40% increase in GLUT4 at plasma membrane[13]
L6 MyotubesMetformin (1 mM)SHIP2 OverexpressionGlucose UptakeAmeliorated reduction in glucose uptake[13]
Prostate Cancer CellsMetforminVehicleGlucose Uptake RateIncreased[14]

Table 2: Comparative Potency of Phenformin and Metformin

ParameterPhenforminMetforminCitation
Complex I Inhibition Potency ~10-30 times more potentLess potent[1][2]
Plasma Lactate (in diabetic patients) 1.64 +/- 0.05 mmol/l1.30 +/- 0.05 mmol/l[15]
Lactate/Pyruvate Ratio (in diabetic patients) 22.65 +/- 0.8716.92 +/- 0.59[15]

Signaling Pathways and Experimental Workflows

To visualize the key signaling pathways and experimental workflows discussed, the following diagrams are provided.

Biguanides Biguanides (Metformin, Phenformin) Mito Mitochondrial Complex I Biguanides->Mito Inhibition Other AMPK-Independent Pathways Biguanides->Other ATP ATP Production ↓ Mito->ATP AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Activation Gluconeo Hepatic Gluconeogenesis ↓ AMPK->Gluconeo Glucose_Uptake Glucose Uptake ↑ AMPK->Glucose_Uptake mTORC1 mTORC1 Signaling ↓ AMPK->mTORC1 Inhibition

Caption: Biguanide mechanism of action pathway.

cluster_0 Cell Culture cluster_1 Western Blot Analysis Seed Seed Cells Treat Treat with Biguanide or Vehicle Control Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Probe Probe with Antibodies (p-AMPK, Total AMPK, etc.) SDS_PAGE->Probe Detect Detect & Quantify Bands Probe->Detect

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Vehicle Control in Cell Culture

Objective: To control for the effects of the solvent used to dissolve the biguanide.

Methodology:

  • Preparation: Prepare a stock solution of the biguanide (e.g., metformin) in a suitable solvent (e.g., sterile water or PBS). Prepare a "vehicle control" solution containing the same concentration of the solvent as the highest concentration of the biguanide used in the experiment.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing either the desired concentrations of the biguanide or an equivalent volume of the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform downstream assays, comparing the results from the biguanide-treated groups to the vehicle-treated group.[3]

Protocol 2: Pharmacological Inhibition of AMPK with Compound C

Objective: To determine if the observed effects of a biguanide are AMPK-dependent.

Methodology:

  • Cell Culture and Pre-treatment: Culture cells to the desired confluency. Pre-treat one set of cells with an appropriate concentration of Compound C (typically 5-20 µM) for a sufficient time (e.g., 1-2 hours) to inhibit AMPK activity.[5]

  • Co-treatment: Add the biguanide to both the Compound C-pre-treated cells and a parallel set of cells not treated with the inhibitor. A vehicle control for both Compound C and the biguanide should also be included.

  • Incubation and Analysis: Incubate for the desired experimental period and then perform downstream assays. A reduction in the biguanide's effect in the presence of Compound C suggests AMPK-dependence.

  • Validation: It is crucial to confirm the inhibitory effect of Compound C on AMPK phosphorylation (e.g., via Western blot) under the experimental conditions.

Protocol 3: Genetic Knockdown of AMPKα using siRNA

Objective: To specifically assess the role of AMPKα in mediating the effects of a biguanide.

Methodology:

  • siRNA Transfection: Transfect cells with either a validated siRNA targeting the AMPKα subunit(s) (AMPKα1 and/or AMPKα2) or a non-targeting control siRNA using a suitable transfection reagent.[8][10]

  • Incubation: Allow the cells to incubate for a period sufficient for target gene knockdown (typically 48-72 hours).

  • Treatment: Treat the transfected cells with the biguanide or a vehicle control for the desired duration.

  • Analysis: Perform downstream assays. A diminished effect of the biguanide in the AMPKα knockdown cells compared to the non-targeting control cells indicates the involvement of AMPKα.

  • Validation: Confirm the knockdown of AMPKα protein expression via Western blot.

Conclusion

References

A Head-to-Head Comparison of Biguanide Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of three key biguanide derivatives: metformin, phenformin, and buformin. While metformin remains a first-line therapy for type 2 diabetes, phenformin and buformin have been largely withdrawn from many markets due to safety concerns.[1] This document summarizes their comparative performance based on available experimental data, focusing on their mechanism of action, potency, and clinical and preclinical effects.

Overview of Biguanide Derivatives

Metformin, phenformin, and buformin share a common chemical scaffold and a primary mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK).[1] This activation leads to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues, contributing to their antihyperglycemic effects.[2] However, differences in their chemical structures result in varied pharmacokinetic profiles and biological potencies.[1]

Data Presentation

Physicochemical and Pharmacokinetic Properties

The lipophilicity and pharmacokinetic parameters of biguanides differ significantly, impacting their clinical use and safety profiles. Phenformin is more lipophilic than metformin, which may contribute to its greater potency and higher risk of lactic acidosis.[1]

ParameterMetforminPhenforminBuformin
Lipophilicity (LogP) -2.61-0.83More lipophilic than metformin[1]
Oral Bioavailability 40-60%[1]Data not availableData not available
Plasma Half-life (t½) 4.0-8.7 hours[1]~11 hours[1]Data not available
Metabolism None (excreted unchanged)[1]Hepatic[1]Data not available
Comparative Potency

Experimental data consistently show that phenformin is the most potent of the three biguanides, followed by buformin, and then metformin. This is evident in their ability to inhibit mitochondrial complex I and in their anticancer effects observed in preclinical studies.[1]

AssayMetforminPhenforminBuformin
Mitochondrial Complex I Inhibition (IC50) 19.4 ± 1.4 mM (bovine heart mitochondria)[1]0.025 mM (suppresses NADH oxidation by 34-54% in rat brain mitochondria)[1]Data not directly comparable
Preclinical Efficacy in Cancer Models

Preclinical studies in chemically-induced mammary carcinogenesis in rats have provided comparative data on the anticancer efficacy of the three biguanides.

ParameterMetforminPhenforminBuformin
Cancer Incidence No significant effect vs. control[3]No significant effect vs. control[3]Decreased vs. control[3]
Cancer Multiplicity (cancers/rat) 3.61.60.7
Cancer Burden No significant effect vs. control[3]No significant effect vs. control[3]Decreased vs. control[3]
Cancer Latency Shortened vs. control (P = 0.025)[4]No significant effect vs. control[4]Prolonged vs. control (P = 0.003)[4]

Note: The statistical significance of some of these findings was diminished after adjustment for multiple comparisons.[4]

Clinical Efficacy in Type 2 Diabetes

Direct, large-scale head-to-head clinical trials comparing the glycemic efficacy (e.g., HbA1c reduction) of metformin, phenformin, and buformin are scarce, primarily due to the withdrawal of phenformin and buformin from many markets.

A historical comparative study in 24 patients with maturity-onset diabetes suggested that metformin had a greater effect on reducing fasting blood sugar than phenformin.[5] Both biguanides were effective in reducing fasting blood sugar and body weight.[5] Another study showed that while both metformin and phenformin improved diabetic control to a similar degree, phenformin was associated with a significantly higher hyperlactatemic effect.[6]

ParameterMetforminPhenforminBuformin
Typical HbA1c Reduction (Monotherapy) 1.0-2.0 percentage points[1]Data not availableData not available
Fasting Blood Sugar Effective reduction[5]Effective reduction[5]Effective reduction[7]
Risk of Lactic Acidosis LowHigh[1]Higher than metformin[1]

Signaling Pathways and Experimental Workflows

Biguanide Mechanism of Action

Biguanides exert their effects primarily through the activation of the LKB1/AMPK signaling pathway. This is initiated by the inhibition of mitochondrial respiratory chain complex I.

Biguanide_Pathway Biguanides Biguanides (Metformin, Phenformin, Buformin) Mito Mitochondrial Complex I Biguanides->Mito Inhibition ATP_AMP ↑ AMP/ATP Ratio Mito->ATP_AMP LKB1 LKB1 ATP_AMP->LKB1 AMPK AMPK Activation (p-AMPK) LKB1->AMPK Phosphorylation Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis

Caption: Primary signaling pathway of biguanide derivatives.

Experimental Workflow: Western Blot for AMPK Activation

This workflow outlines the key steps to quantify the activation of AMPK in response to biguanide treatment using Western blotting.

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting Cell_Culture 1. Cell Culture & Treatment (e.g., L6 myotubes) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-AMPK, anti-AMPK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Densitometry Analysis (p-AMPK / Total AMPK) Detection->Analysis

Caption: Western blot workflow for AMPK activation analysis.

Experimental Protocols

AMPK Activation Analysis via Western Blot

This protocol is for determining the level of AMPK activation by measuring the phosphorylation of its alpha subunit at Threonine 172.[8]

  • Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, hepatocytes) and grow to desired confluency. Starve cells in serum-free media for 2-4 hours before treatment. Treat cells with varying concentrations of metformin, phenformin, or buformin for a predetermined time (e.g., 1, 6, or 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK overnight at 4°C.[9] Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Quantify the band intensities using densitometry software and normalize the p-AMPK signal to the total AMPK signal.

Cellular Glucose Uptake Assay

This protocol measures the rate of glucose transport into cultured cells, a key functional outcome of biguanide action.[10]

  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes) in a multi-well plate and allow them to differentiate.[11] Treat cells with biguanide derivatives for the desired duration.

  • Glucose Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30-60 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing a glucose analog, such as 2-deoxy-D-[³H]glucose (radiolabeled) or 2-NBDG (fluorescent).[10][11] Incubate for a short period (e.g., 5-15 minutes).

  • Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B). Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • Radiolabeled Assay: Measure the radioactivity in the cell lysate using a scintillation counter.[12]

    • Fluorescent Assay: Measure the fluorescence of the cell lysate using a microplate reader.

  • Data Analysis: Normalize the glucose uptake measurement to the total protein content in each well. Express the results as a percentage of the control (untreated) cells.[10]

References

Confirming Cellular Target Engagement of 1-(4-Fluorophenyl)biguanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of 1-(4-Fluorophenyl)biguanide (PFBG), a member of the biguanide class of drugs. The primary putative target for biguanides is mitochondrial complex I, which leads to the activation of AMP-activated protein kinase (AMPK) and subsequent downstream effects on cellular metabolism.[1][2][3]

This guide details and compares established methodologies, including the Cellular Thermal Shift Assay (CETSA), alongside broader approaches like kinome profiling to assess target specificity and downstream signaling consequences.

Comparison of Target Engagement Methodologies

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5][6]Label-free, performed in intact cells or tissues, directly assesses physical binding.[6][7]Not all ligand binding events result in a significant thermal shift, requires a specific antibody for detection.[8]Western blot or ELISA data showing increased protein levels in the soluble fraction at elevated temperatures in the presence of the compound.
Kinome Profiling Measures the activity of a large number of kinases simultaneously to identify on- and off-target effects.[9][10]Provides a broad overview of the compound's impact on cellular signaling, can identify unexpected off-targets.[11][12]Does not directly measure binding to the primary target, can be complex to interpret.Quantitative data on the phosphorylation status of a wide array of kinase substrates, often presented as a heatmap or fold-change table.
Pull-down Assays with Immobilized Compound PFBG is chemically linked to a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates.Can identify a range of potential binding partners.Can be prone to false positives due to non-specific binding, requires chemical modification of the compound.Mass spectrometry data identifying proteins that bind to the immobilized compound.
Metabolic Flux Analysis Measures the rates of metabolic reactions within a cell to assess the functional consequences of target engagement.Provides a functional readout of target engagement, highly relevant for metabolic drugs.Indirect measure of target binding, can be technically complex.Quantitative data on the flow of isotopes (e.g., 13C) through metabolic pathways.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a standard approach to confirm the binding of PFBG to its putative target, such as a subunit of mitochondrial complex I or AMPK, within intact cells.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., a relevant cancer cell line or primary cells) to 80-90% confluency.

  • Treat cells with varying concentrations of PFBG or a vehicle control for a predetermined time (e.g., 1-2 hours).

2. Thermal Challenge:

  • Harvest cells and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Detection and Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein levels of the target of interest (e.g., NDUFS3 subunit of complex I or AMPKα) in the soluble fraction by Western blotting or ELISA.

  • Quantify the band intensities or ELISA signal.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both vehicle- and PFBG-treated samples.

  • A shift in the melting curve to a higher temperature in the PFBG-treated samples indicates target engagement.

Kinome Profiling Workflow

This workflow provides a broad assessment of PFBG's effects on cellular signaling.

1. Cell Treatment and Lysis:

  • Treat cells with PFBG or vehicle control.

  • Lyse the cells and prepare protein lysates.

2. Kinase Enrichment/Assay:

  • Utilize a kinase enrichment method, such as multiplexed inhibitor beads (MIBs) followed by mass spectrometry, or a peptide array-based kinase activity assay.[10][12]

3. Data Acquisition and Analysis:

  • For MIB-MS, identify and quantify the bound kinases.

  • For peptide arrays, measure the phosphorylation of kinase-specific substrates.

  • Perform bioinformatics analysis to identify kinases with altered activity in the presence of PFBG.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway of Biguanide Action

PFBG 1-(4-Fluorophenyl)biguanide (PFBG) Mito Mitochondrial Complex I PFBG->Mito Inhibition AMPK AMPK Mito->AMPK Activation (via increased AMP/ATP ratio) Downstream Downstream Metabolic Effects AMPK->Downstream Regulation

Caption: Putative signaling pathway of 1-(4-Fluorophenyl)biguanide.

Experimental Workflow for CETSA

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells with PFBG or Vehicle B Heat Cell Suspension at Various Temperatures A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction C->D E Western Blot / ELISA for Target Protein D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

By employing these methodologies, researchers can rigorously confirm the cellular target engagement of 1-(4-Fluorophenyl)biguanide, providing a solid foundation for further preclinical and clinical development. The choice of method will depend on the specific research question, available resources, and the desired level of detail regarding direct binding versus downstream functional effects.

References

Cross-Validation of Analytical Methods for 1-(4-Fluorophenyl)biguanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. For novel compounds such as 1-(4-Fluorophenyl)biguanide, a derivative of the widely used biguanide class of drugs, the development and validation of robust analytical methods are imperative. Cross-validation of these methods becomes critical when transferring analytical procedures between laboratories or when a new method is introduced to replace an existing one. This guide provides a comparative overview of common analytical techniques for the quantification of biguanides, presenting a framework for cross-validation supported by experimental data from analogous compounds.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of biguanides in pharmaceutical formulations and biological matrices.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods for Biguanide Analysis

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance.Separation by liquid chromatography coupled with highly selective and sensitive detection based on mass-to-charge ratio.
Selectivity Moderate to high, dependent on chromatographic resolution from matrix components.Very high, based on specific precursor and product ion transitions.
Sensitivity (LLOQ) Typically in the µg/mL to high ng/mL range.High sensitivity, often in the low ng/mL to pg/mL range.[1]
Linearity Range 50 µg/mL to 150 µg/mL (for Metformin)[2]0.04 ng/mL to 0.28 ng/mL (for Metformin)[1]
Accuracy (% Recovery) 98% - 102%87.3% - 109%[3][4]
Precision (% RSD) < 2%< 15%
Throughput Sequential analysis of individual samples.Can be adapted for high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of biguanides, which can be adapted for 1-(4-Fluorophenyl)biguanide.

HPLC-UV Method

This method is suitable for the quantification of 1-(4-Fluorophenyl)biguanide in bulk drug and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: Inertsil C18 ODS column (250 mm × 4.6 mm, 5µm)[5][6]

    • Mobile Phase: 20mM Potassium Dihydrogen Phosphate (KH2PO4) : Acetonitrile (30:70 v/v), with pH adjusted to 3.5 with Orthophosphoric Acid (OPA).[5][6]

    • Flow Rate: 1.0 mL/min[2]

    • Detection Wavelength: 270 nm[5][6]

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 10 mg of 1-(4-Fluorophenyl)biguanide reference standard in the mobile phase to obtain a 100 µg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For dosage forms, grind tablets to a fine powder. An amount of powder equivalent to a single dose is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of 1-(4-Fluorophenyl)biguanide in biological matrices such as plasma or urine.

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 analytical column (150x3mm, 5µ)[1]

    • Mobile Phase: A gradient of Methanol and Water with 0.2% Formic Acid.[1]

    • Flow Rate: 500 µL/min[1]

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 1-(4-Fluorophenyl)biguanide would need to be determined.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1-(4-Fluorophenyl)biguanide in methanol.

    • Spike known concentrations of the standard into the appropriate biological matrix (e.g., blank plasma) to create calibration standards.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample and inject the clear supernatant into the LC-MS/MS system.

Cross-Validation Workflow

The cross-validation process ensures that the new or transferred analytical method provides equivalent results to the original, validated method. The workflow involves analyzing the same set of samples with both methods and comparing the results.

CrossValidationWorkflow start Start: Define Acceptance Criteria prep_samples Prepare a Set of Validation Samples (at least 3 concentration levels) start->prep_samples analysis1 Analyze Samples with Original Validated Method (Method A) prep_samples->analysis1 analysis2 Analyze Samples with New/Transferred Method (Method B) prep_samples->analysis2 compare Compare Results from Method A and Method B analysis1->compare analysis2->compare evaluate Evaluate Against Pre-defined Acceptance Criteria compare->evaluate pass Methods are Cross-Validated evaluate->pass Pass fail Investigate Discrepancies and Re-validate evaluate->fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Biguanides (Illustrative)

While the precise signaling pathway of 1-(4-Fluorophenyl)biguanide is likely still under investigation, the mechanism of action for biguanides like metformin primarily involves the activation of AMP-activated protein kinase (AMPK).

BiguanideSignaling Biguanide 1-(4-Fluorophenyl)biguanide Mitochondria Mitochondrial Respiratory Chain (Complex I) Biguanide->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Postulated signaling pathway for biguanide action.

References

A Comparative Analysis of the Metabolic Effects of Fluorinated vs. Non-Fluorinated Biguanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of fluorinated and non-fluorinated biguanides, supported by experimental data. The introduction of fluorine into the biguanide structure is a strategic modification aimed at enhancing potency and metabolic stability. This comparison focuses on key metabolic parameters to elucidate the impact of fluorination.

Executive Summary

Biguanides, a cornerstone in the management of type 2 diabetes, exert their primary metabolic effects through the inhibition of mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK). This guide compares traditional non-fluorinated biguanides, such as metformin and phenformin, with emerging fluorinated derivatives. While direct comparative studies are limited, available data suggests that fluorination can enhance the therapeutic efficacy of biguanides. However, this may also potentiate certain side effects, such as the risk of lactic acidosis.

Data Presentation: Quantitative Comparison of Metabolic Effects

The following tables summarize key quantitative data from various studies to facilitate a comparison between non-fluorinated and fluorinated biguanides. It is important to note that the data for fluorinated biguanides are primarily from preclinical studies and may not be directly comparable to the extensive clinical data available for metformin and phenformin due to differing experimental conditions.

Table 1: Comparative Effects on Glucose Metabolism

ParameterMetformin (Non-Fluorinated)Phenformin (Non-Fluorinated)Fluorobenzyl Metformin Derivatives (Fluorinated)Reference(s)
Blood Glucose Lowering EffectiveMore potent than metforminEnhanced activity compared to metformin[1]
Glucose Uptake (in vitro) Stimulates glucose uptakeStimulates glucose uptake more potently than metforminData not available in direct comparison[2]
Oral Glucose Tolerance Test (OGTT) Improves glucose toleranceImproves glucose toleranceShowed enhanced regulation of blood glucose[3][4]

Table 2: Comparative Effects on Lactate Production

ParameterMetformin (Non-Fluorinated)Phenformin (Non-Fluorinated)Buformin (Non-Fluorinated)Fluorinated BiguanidesReference(s)
Resting Plasma Lactate Lower increaseHigher increaseIntermediate increaseData not available[5][6][7]
Exercise-Induced Lactate Lowest increaseHighest increaseIntermediate increaseData not available[5][6]
Risk of Lactic Acidosis Lower riskHigher risk, led to withdrawal in many marketsIntermediate riskExpected to be a key consideration in development[8]

Signaling Pathways and Mechanisms of Action

Biguanides, both fluorinated and non-fluorinated, share a primary mechanism of action centered on the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a critical trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK, in turn, phosphorylates numerous downstream targets, leading to the observed therapeutic effects.

cluster_0 Biguanide Action cluster_1 Cellular Response Biguanides Biguanides Mitochondrial Complex I Mitochondrial Complex I Biguanides->Mitochondrial Complex I Inhibition ATP_Production ATP Production ↓ Mitochondrial Complex I->ATP_Production AMP_ATP_Ratio AMP:ATP Ratio ↑ ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Glucose_Uptake Muscle Glucose Uptake ↑ AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ AMPK->Fatty_Acid_Oxidation

Figure 1. Signaling pathway of biguanides.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is adapted from studies comparing the effects of different biguanides on glucose metabolism in a mouse model.[3][4]

  • Animals: Male C57Bl/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.

  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Drug Administration:

    • A baseline blood glucose measurement is taken from the tail vein (t = -30 min).

    • Mice are orally gavaged with either the vehicle control, non-fluorinated biguanide (e.g., Metformin, 250 mg/kg), or the fluorinated biguanide at a predetermined dose.

  • Glucose Challenge:

    • 30 minutes after drug administration (t = 0 min), a glucose solution (2 g/kg body weight) is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to determine the overall effect on glucose tolerance.

cluster_workflow Experimental Workflow: In Vitro Biguanide Comparison Cell_Culture 1. Cell Culture (e.g., L6 myotubes) Drug_Treatment 2. Drug Incubation - Vehicle - Non-fluorinated Biguanide - Fluorinated Biguanide Cell_Culture->Drug_Treatment Glucose_Uptake_Assay 3a. Glucose Uptake Assay (2-deoxy-[3H]-glucose) Drug_Treatment->Glucose_Uptake_Assay Lactate_Assay 3b. Lactate Production Assay (Colorimetric/Fluorometric) Drug_Treatment->Lactate_Assay Western_Blot 3c. AMPK Activation (Western Blot for p-AMPK) Drug_Treatment->Western_Blot Data_Analysis 4. Data Analysis - Quantify uptake, lactate, p-AMPK - Statistical comparison Glucose_Uptake_Assay->Data_Analysis Lactate_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2. In vitro experimental workflow.

In Vitro Glucose Uptake Assay

This protocol is a standard method to assess the direct effect of biguanides on glucose transport in a cell-based model.

  • Cell Line: L6 myotubes are a common model for skeletal muscle glucose uptake.

  • Cell Culture: Cells are grown to confluence in appropriate media and differentiated into myotubes.

  • Treatment: Differentiated myotubes are incubated with serum-free media containing either vehicle, a non-fluorinated biguanide (e.g., metformin), or a fluorinated biguanide at various concentrations for a specified time (e.g., 18 hours).

  • Assay:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are incubated in KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose for 10 minutes.

    • Uptake is terminated by washing with ice-cold KRH buffer.

    • Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Glucose uptake is normalized to the protein content of each well.

AMPK Activation Assay (Western Blot)

This protocol details the assessment of AMPK activation by measuring the phosphorylation of its alpha subunit at Threonine 172.

  • Cell Culture and Treatment: Cells are cultured and treated with biguanides as described in the glucose uptake assay.

  • Protein Extraction:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.

Conclusion

The available evidence suggests that fluorination of biguanides is a promising strategy for enhancing their glucose-lowering effects. The primary mechanism of action, inhibition of mitochondrial complex I and subsequent AMPK activation, appears to be conserved. However, a comprehensive understanding of the metabolic consequences of fluorination, particularly concerning off-target effects and the risk of lactic acidosis, requires further direct comparative studies. The experimental protocols provided herein offer a framework for conducting such investigations to rigorously evaluate the therapeutic potential of this next generation of biguanides.

References

Orthogonal Assays to Validate 1-(4-Fluorophenyl)biguanide Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to validate primary findings related to the biguanide derivative, 1-(4-Fluorophenyl)biguanide (PFB). Biguanides, a class of drugs including the widely used anti-diabetic medication metformin, are known to exert their effects primarily through the inhibition of mitochondrial respiratory complex I.[1][2][3] This action leads to a decrease in cellular energy levels, activating AMP-activated protein kinase (AMPK), a master regulator of metabolism.[1][4] PFB, in particular, has demonstrated anti-tumor activity, which appears to be dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

Key Areas for Orthogonal Validation

  • Direct Target Engagement: Confirming the physical interaction of PFB with its putative molecular targets.

  • Mitochondrial Function: Assessing the impact of PFB on mitochondrial respiration.

  • Downstream Signaling: Validating the activation of key signaling pathways, particularly the AMPK cascade and its downstream effectors.

  • Enzyme Activity: Measuring the activity of enzymes implicated in PFB's effects, such as NQO1.

  • Metabolic Phenotype: Characterizing the metabolic consequences of PFB treatment on cells.

Orthogonal Assay Comparison

The following tables summarize key orthogonal assays for validating PFB's mechanism of action, comparing their principles, throughput, and typical readouts.

Validation Area Primary Assay Orthogonal Assay Principle of Orthogonal Assay Throughput Key Readout
Target Engagement Affinity ChromatographyCellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein.[1][6]Low to MediumChange in protein melting temperature (Tm).
Mitochondrial Function Isolated Mitochondrial Complex I Activity AssaySeahorse XF Analyzer (Mito Stress Test)Real-time measurement of cellular oxygen consumption rate (OCR) to assess mitochondrial respiration.[7][8]Medium to HighBasal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
AMPK Activation Western Blot for p-AMPKIn-Cell ELISA for p-AMPK or FRET-based biosensorsQuantitative immunoassay in a microplate format or Förster resonance energy transfer to detect conformational changes upon phosphorylation.[9]HighPhosphorylated AMPK levels.
NQO1 Activity NQO1 Gene Expression (qPCR)NQO1 Enzymatic Activity AssayColorimetric or fluorometric measurement of the rate of NQO1-mediated substrate reduction.[10]HighRate of substrate conversion.
Metabolic Shift Glucose Consumption AssayLactate Production AssayMeasurement of lactate, the end product of glycolysis, in the cell culture medium.[11][12]HighLactate concentration.
mTORC1 Signaling Western Blot for p-p70S6KHigh-Content Imaging of p-S6 Ribosomal ProteinImmunofluorescent staining and automated microscopy to quantify the phosphorylation of the downstream mTORC1 target S6 ribosomal protein on a per-cell basis.HighNuclear/cytoplasmic ratio and intensity of phosphorylated S6.

Experimental Protocols

Detailed methodologies for key orthogonal experiments are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[1][3]

Objective: To determine if PFB binds to and stabilizes a target protein (e.g., a subunit of mitochondrial complex I) in intact cells.

Materials:

  • Cell line of interest

  • PFB

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for SDS-PAGE and Western blotting

  • Antibody against the putative target protein

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with PFB or DMSO for a specified time.

  • Harvesting: Harvest cells and wash with ice-cold PBS containing inhibitors.

  • Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the PFB-treated samples indicates target engagement.

Seahorse XF Mito Stress Test for Mitochondrial Respiration

This protocol is based on the manufacturer's guidelines for the Agilent Seahorse XF Analyzer.[8][13]

Objective: To assess the effect of PFB on mitochondrial respiration in live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, pyruvate, and glutamine supplements

  • PFB

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cell line of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator at 37°C for 1 hour. Treat cells with PFB or vehicle.

  • Assay Execution: Load the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blot for Phospho-AMPK (Thr172) Activation

This is a standard Western blot protocol optimized for detecting phosphorylated proteins.[14][15]

Objective: To quantify the phosphorylation of AMPK at Threonine 172 as a marker of its activation following PFB treatment.

Materials:

  • Cell line of interest

  • PFB

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and mouse anti-total AMPKα

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with PFB for various times or at different concentrations. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPK.

  • Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. The ratio of phospho-AMPK to total AMPK indicates the level of AMPK activation.

NQO1 Enzymatic Activity Assay

This protocol is based on commercially available colorimetric NQO1 activity assay kits.[10]

Objective: To measure the enzymatic activity of NQO1 in cell lysates treated with PFB.

Materials:

  • NQO1 Activity Assay Kit (containing assay buffer, NADH, menadione as a substrate, and dicoumarol as an NQO1 inhibitor)

  • Cell line of interest

  • PFB

  • Cell lysis buffer (provided in the kit or a compatible buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysate Preparation: Treat cells with PFB. Prepare cell lysates according to the kit's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add equal amounts of protein lysate to wells. Prepare parallel wells with and without the NQO1 inhibitor, dicoumarol.

  • Reaction Initiation: Add the reaction mixture containing NADH and the substrate (menadione) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the specified wavelength (e.g., 450 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of change in absorbance over time (Vmax). The NQO1-specific activity is the difference between the rate in the absence and presence of dicoumarol. Normalize the activity to the amount of protein in the lysate.

Lactate Production Assay

This protocol is based on commercially available lactate assay kits.[12][16]

Objective: To measure the amount of lactate secreted into the culture medium as an indicator of glycolytic activity.

Materials:

  • Lactate Assay Kit (containing lactate probe, enzyme mix, and lactate standard)

  • Cell line of interest

  • PFB

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with PFB for a specified time.

  • Sample Collection: Collect the cell culture medium.

  • Standard Curve: Prepare a standard curve using the provided lactate standard.

  • Assay Reaction: Add the reaction mixture from the kit to the standards and the collected media samples in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the lactate concentration in the samples by comparing their readings to the standard curve.

Visualizations

Signaling Pathway

PFB_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_effects Cellular Effects PFB 1-(4-Fluorophenyl)biguanide ComplexI Mitochondrial Complex I PFB->ComplexI Inhibition NQO1 NQO1 PFB->NQO1 Modulation? AMPK AMPK ComplexI->AMPK Activation (via ↑ AMP/ATP ratio) mTORC1 mTORC1 AMPK->mTORC1 Inhibition Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↓ Cell Growth mTORC1->Cell_Growth Apoptosis ↑ Apoptosis (in cancer cells) NQO1->Apoptosis CETSA_Workflow arrow arrow A 1. Cell Treatment (PFB vs. Vehicle) B 2. Cell Harvest & Wash A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/aggregated proteins) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot (Target Protein) F->G H 8. Data Analysis (Generate Melting Curve) G->H Orthogonal_Validation cluster_assays Orthogonal Assays PrimaryFinding Primary Finding: PFB inhibits Mitochondrial Complex I CETSA CETSA: Confirms target binding PrimaryFinding->CETSA Seahorse Seahorse XF: Measures ↓ O2 consumption PrimaryFinding->Seahorse pAMPK Western Blot: Measures ↑ p-AMPK PrimaryFinding->pAMPK Lactate Lactate Assay: Measures ↑ glycolysis PrimaryFinding->Lactate ValidatedConclusion Validated Conclusion: PFB is a mitochondrial inhibitor that activates AMPK CETSA->ValidatedConclusion Seahorse->ValidatedConclusion pAMPK->ValidatedConclusion Lactate->ValidatedConclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)biguanide hydrochloride
Reactant of Route 2
1-(4-Fluorophenyl)biguanide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.